molecular formula C13H10FNO B167634 2-fluoro-N-phenylbenzamide CAS No. 1747-80-4

2-fluoro-N-phenylbenzamide

Cat. No.: B167634
CAS No.: 1747-80-4
M. Wt: 215.22 g/mol
InChI Key: LFYRRNCQLJGEGP-UHFFFAOYSA-N
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Description

2-Fluoro-N-phenylbenzamide (CAS 1747-80-4) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzamide scaffold substituted with a fluorine atom at the ortho position, a structure that is commonly investigated for its potential biological activity. The N-phenylbenzamide core is a privileged structure in drug discovery. Research indicates that analogs of this scaffold demonstrate promising biological activities. Specifically, studies have identified N-phenylbenzamide derivatives as possessing notable activity against neglected disease pathogens such as Schistosoma mansoni . Other derivatives within this chemical class have also been explored for their antiviral properties against enterovirus 71 (EV 71) and as DNA minor groove binders with activity against kinetoplastid parasites . This makes 2-fluoro-N-phenylbenzamide a valuable starting point for the synthesis of novel compounds in antiparasitic and antiviral research programs. In synthetic chemistry, the fluorine atom and the amide group provide reactive sites for further functionalization, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The compound serves as a key intermediate in the development of more complex molecular entities. Please note: This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRRNCQLJGEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938548
Record name 2-Fluoro-N-phenylbenzene-1-carboximidic acid
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1747-80-4
Record name NSC51889
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-N-phenylbenzene-1-carboximidic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzamides in Modern Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast landscape of fluorinated compounds, 2-fluoro-N-phenylbenzamide and its derivatives represent a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride and aniline, a fundamental transformation for researchers and professionals in drug development and organic synthesis.

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and offers insights into the critical parameters that govern the success of the synthesis.

Core Principles: The Schotten-Baumann Reaction

The synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride and aniline is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions .[2][3][4] This robust and widely used method facilitates the acylation of nucleophiles, such as amines and alcohols, with acyl chlorides in the presence of a base.[3]

The key principles of the Schotten-Baumann reaction in this context are:

  • Activation of the Electrophile: The carbonyl carbon of 2-fluorobenzoyl chloride is highly electrophilic due to the inductive effect of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or an aqueous solution of sodium hydroxide, is essential to neutralize the HCl.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of 2-fluoro-N-phenylbenzamide.

Schotten-Baumann Reaction Mechanism R1 Aniline (Nucleophile) Int1 Tetrahedral Intermediate R1->Int1 Nucleophilic Attack R2 2-Fluorobenzoyl Chloride (Electrophile) R2->Int1 Base Base (e.g., Pyridine) Base_H Protonated Base Base->Base_H Acid Neutralization Prod_Salt Protonated Product + Cl- Int1->Prod_Salt Collapse of Intermediate Prod 2-Fluoro-N-phenylbenzamide Prod_Salt->Prod Deprotonation Experimental Workflow Prep Preparation of Aniline Solution Add Addition of 2-Fluorobenzoyl Chloride Prep->Add Dropwise at 0°C React Reaction Stirring Add->React Warm to RT, stir for 2-4 hours Workup Aqueous Workup React->Workup Extraction with Et₂O Dry Drying of Organic Phase Workup->Dry Use MgSO₄ or Na₂SO₄ Solv_Rem Solvent Removal Dry->Solv_Rem Rotary Evaporation Purify Purification by Recrystallization Solv_Rem->Purify Ethanol/Hexanes Char Characterization Purify->Char NMR, IR, MP

Caption: A streamlined workflow for the synthesis and purification of 2-fluoro-N-phenylbenzamide.

Step-by-Step Procedure
  • Preparation of the Aniline Solution:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq, e.g., 1.86 g, 20 mmol) in anhydrous pyridine (20 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of 2-Fluorobenzoyl Chloride:

    • Slowly add 2-fluorobenzoyl chloride (1.05 eq, e.g., 3.33 g, 21 mmol) dropwise to the stirred aniline solution over 15-20 minutes, ensuring the temperature remains below 10 °C. A white precipitate of pyridinium hydrochloride will form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 3:1) as the eluent.

  • Aqueous Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove excess pyridine.

      • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

      • Brine (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system for amides is a mixture of ethanol and water or ethanol and hexanes. [5][6] * Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hexanes dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry in a vacuum oven.

Causality and Critical Insights

  • Choice of Base: Pyridine is an excellent choice as it serves as both a base to neutralize the HCl byproduct and as a solvent for the reaction. [7]Alternatively, a two-phase system with an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide can be employed (classic Schotten-Baumann conditions). [3]However, the use of pyridine often leads to a more homogeneous reaction mixture.

  • Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Stoichiometry: A slight excess of the acylating agent (2-fluorobenzoyl chloride) is often used to ensure complete consumption of the aniline.

  • Workup Rationale: The acidic wash (1 M HCl) removes the basic pyridine. The basic wash (saturated NaHCO₃) removes any unreacted 2-fluorobenzoyl chloride (by hydrolysis to 2-fluorobenzoic acid, which is then deprotonated and becomes water-soluble) and any remaining HCl.

  • Purification Strategy: Recrystallization is a powerful technique for purifying solid organic compounds. [8]The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [9]

Data Presentation and Characterization

While specific experimental data for 2-fluoro-N-phenylbenzamide is not readily available in the surveyed literature, the following table provides expected characterization data based on closely related compounds and spectroscopic principles. [10][11][12][13]

Property Expected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 100-160 °C, similar to related fluorinated benzamides. [10][11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-8.5 (m, 9H, aromatic protons and N-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 115-165 (aromatic carbons and carbonyl carbon)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II)

| Mass Spectrometry (ESI+) | m/z: 216.07 [M+H]⁺ |

Safety Considerations

  • 2-Fluorobenzoyl chloride: Corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation. Use in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

The synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride and aniline via the Schotten-Baumann reaction is a reliable and efficient method for accessing this important chemical scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug discovery.

References

  • Raveendiran, C., et al. (2021). Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies of the first-order nonlinear optical organic single crystal. Open Chemistry, 19(1), 1148-1163. Available at: [Link]

  • Yin, J., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1757. Available at: [Link]

  • Stephenson, G. R., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 173–179. Available at: [Link]

  • Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 143-146. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Reddit. (2012). Recrystallization - Why two solvents?. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization and Recrystallization. Available at: [Link]

  • ResearchGate. (2020). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. Available at: [Link]

  • Kos, J., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules, 9(11), 698. Available at: [Link]

  • Wang, X., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6554–6567. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-fluoro-N-phenylbenzamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical physicochemical parameters that influence the biological activity and therapeutic potential of this important class of compounds.

Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a fluorine atom, particularly at the 2-position of the benzoyl ring, can profoundly influence the molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. This strategic fluorination often leads to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. Understanding the fundamental physicochemical properties of 2-fluoro-N-phenylbenzamide derivatives is therefore paramount for the rational design and development of new therapeutic agents with applications ranging from antiviral and antimicrobial to anticancer therapies.[1][2][3]

I. Synthesis and Structural Elucidation

The journey to understanding the physicochemical properties of 2-fluoro-N-phenylbenzamide derivatives begins with their synthesis and unequivocal structural characterization. The most common and efficient method for synthesizing these compounds is through the acylation of a substituted aniline with 2-fluorobenzoyl chloride.

A. General Synthetic Protocol: Acylation of Anilines

The synthesis of 2-fluoro-N-phenylbenzamide derivatives is typically achieved by the reaction of 2-fluorobenzoyl chloride with the desired aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-N-phenylbenzamide [4]

  • Reactant Preparation: Dissolve aniline (10 mmol) in 10 ml of toluene. In a separate flask, prepare a solution of 2-chloro-4-fluorobenzoyl chloride (10 mmol) in 50 ml of toluene.

  • Reaction: Add the 2-chloro-4-fluorobenzoyl chloride solution to the aniline solution.

  • Reflux: Stir the reaction mixture and reflux for 1 hour.

  • Isolation: A white precipitate will form. Filter the precipitate and wash it several times with ethanol.

  • Drying: Dry the resulting white solid in vacuo. This process typically yields a high purity product (yield 90%).[4]

This protocol can be adapted for the synthesis of a wide variety of 2-fluoro-N-phenylbenzamide derivatives by using appropriately substituted anilines.

Diagram: General Synthesis of 2-Fluoro-N-phenylbenzamide Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride Reaction Reaction 2_fluorobenzoyl_chloride->Reaction + Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction + Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Solvent (e.g., Toluene, DCM) Solvent->Reaction Product 2-Fluoro-N-phenylbenzamide Derivative Byproduct HCl Salt of Base Reaction->Product Reaction->Byproduct G Start Start: Compound in Saturated Octanol Add_Aqueous Add Saturated Aqueous Phase Start->Add_Aqueous Shake Shake for 24h at 37°C Add_Aqueous->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Analyze_Octanol Analyze Octanol Phase (HPLC/UV-Vis) Centrifuge->Analyze_Octanol Analyze_Aqueous Analyze Aqueous Phase (HPLC/UV-Vis) Centrifuge->Analyze_Aqueous Calculate_LogP Calculate LogP Analyze_Octanol->Calculate_LogP Analyze_Aqueous->Calculate_LogP End End: LogP Value Calculate_LogP->End G Physicochemical_Properties Physicochemical Properties (LogP, Solubility, Stability) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Physicochemical_Properties->ADME Influences Biological_Activity Biological Activity (Antiviral, Anticancer, Antimicrobial) ADME->Biological_Activity Determines Drug_Candidate Viable Drug Candidate Biological_Activity->Drug_Candidate Leads to

Sources

Unveiling the Intricacies: A Technical Guide to the Molecular Structure of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Benzamide Molecular Architecture

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated benzamides, a prominent class of compounds, have garnered significant attention due to the profound influence of the fluorine atom on their physicochemical and pharmacological properties. The introduction of this highly electronegative and sterically small atom can dramatically alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the molecular structure of fluorinated benzamides, offering a technical framework for researchers and drug development professionals to understand and harness the unique characteristics of these molecules. We will delve into the synthetic methodologies, advanced analytical techniques for structural elucidation, and the critical interplay of non-covalent interactions that govern their three-dimensional architecture.

The Impact of Fluorine Substitution on Benzamide Conformation and Crystal Packing

The substitution of hydrogen with fluorine on the benzamide scaffold induces significant changes in the molecule's electronic distribution and steric profile, which in turn dictates its preferred conformation and solid-state packing. A noteworthy example is the influence of ortho-fluorine substitution on crystal disorder. Studies have shown that even a partial incorporation of 2-fluorobenzamide can suppress the inherent disorder often observed in benzamide crystals. This is attributed to a denser lattice energy landscape for the fluorinated analogue, making disorder less probable.

A key parameter in describing the conformation of benzamides is the torsion angle ψ (O=C–C=C). In many benzamide derivatives, this angle is non-planar. For instance, 2-fluorobenzamide exhibits torsion angles in the range of 29–35°, similar to the non-fluorinated parent compound. This indicates that while fluorine influences crystal packing, it does not necessarily lead to a more planar molecular conformation.

The crystal structures of fluorinated benzamides are often characterized by the formation of hydrogen-bonded tapes. These tapes, which can be either dimeric or catemeric, are fundamental building blocks of the crystal lattice. The relative arrangement of these tapes, whether parallel or antiparallel, further defines the overall packing motif.

Synthesis of Fluorinated Benzamides: Key Methodologies

The synthesis of fluorinated benzamides can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Synthesis of N-(Aryl)-fluorobenzamides via Condensation

A common and high-yielding method for the synthesis of N-substituted fluorinated benzamides is the condensation reaction between a fluorinated benzoyl chloride and a corresponding fluoroaniline.

Example: Synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide [1][3]

  • Reactant Preparation: Dissolve 2,3-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

  • Acylation: Slowly add a stoichiometric equivalent of 2-fluorobenzoyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Polyfluorinated Benzamides from Tetrafluorophthalic Anhydride

Polyfluorinated benzamides can be synthesized from readily available starting materials like tetrafluorophthalic anhydride through a thermal decarboxylation process.[2][4]

  • Formation of Phthalamic Acid: React tetrafluorophthalic anhydride with a primary amine in a suitable solvent. The choice of solvent and reaction conditions can influence the product, with some conditions favoring the formation of tetrafluorophthalimides.[4]

  • Thermal Decarboxylation: Subject the resulting tetrafluorophthalamic acid to heat. This induces decarboxylation, yielding the corresponding tetrafluorobenzamide.

  • Nucleophilic Aromatic Substitution (for further derivatization): The resulting polyfluorinated benzamides can be further functionalized through nucleophilic aromatic substitution, where a fluorine atom is displaced by a suitable nucleophile.

Structural Elucidation: A Multi-faceted Approach

A comprehensive understanding of the molecular structure of fluorinated benzamides requires the application of multiple analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

  • Crystal Growth: Grow single crystals of the fluorinated benzamide of suitable size and quality (typically 30-300 microns) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5]

  • Crystal Mounting: Carefully mount a selected crystal on a thin glass fiber or a cryo-loop.[5][6]

  • Data Collection: Mount the crystal on a goniometer head and center it in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector (e.g., CCD or CMOS).[6][7] A cryostream is often used to maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[7]

  • Data Processing: Process the collected diffraction data to obtain a set of indexed reflections with their corresponding intensities. This step involves integration of the diffraction spots and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

Data Presentation: Crystallographic Data for a Representative Fluorinated Benzamide

The following table summarizes key crystallographic data for N-(2,3-difluorophenyl)-2-fluorobenzamide.[3]

ParameterValue
Chemical FormulaC₁₃H₈F₃NO
Space GroupP2₁/c
a (Å)5.1256(4)
b (Å)20.3676(16)
c (Å)12.3220(10)
β (°)96.6945(13)
V (ų)1277.60(18)
Z8
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Structure and Dynamics in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated benzamides in solution. Both ¹H and ¹⁹F NMR are crucial for a complete analysis. The proton NMR spectra of fluorinated benzamides can be complex due to the presence of multiple short- and long-range scalar couplings.[8]

  • Sample Preparation: Dissolve a few milligrams of the fluorinated benzamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum. Due to the wide chemical shift range of fluorine, it may be necessary to acquire the spectrum with a large spectral width initially to locate all signals.[9]

    • Acquire a ¹H-decoupled ¹⁹F spectrum to simplify the signals to singlets, which aids in identifying the number of distinct fluorine environments.

    • For detailed structural analysis, acquire 2D correlation spectra such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) to identify couplings between protons and fluorine atoms.[10]

  • Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants (J-couplings), and integration of the signals to deduce the molecular structure.

Visualization: Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_structure Structural Elucidation cluster_analysis Data Analysis & Modeling Synthesis Synthesis of Fluorinated Benzamide Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Initial_Char Initial Characterization (TLC, LC-MS) Purification->Initial_Char NMR NMR Spectroscopy (¹H, ¹⁹F, 2D) Initial_Char->NMR Xray Single-Crystal X-ray Diffraction Initial_Char->Xray Data_Analysis Structure Determination & Refinement NMR->Data_Analysis Xray->Data_Analysis Comp_Chem Computational Chemistry (DFT Calculations) Data_Analysis->Comp_Chem

Caption: A typical workflow for the synthesis and structural elucidation of fluorinated benzamides.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular structure and properties of fluorinated benzamides.

Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation: Generate an initial 3D structure of the fluorinated benzamide molecule.

  • Conformational Search: Perform a conformational search to identify low-energy conformers. This is particularly important for molecules with flexible dihedral angles.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set. For fluorine-containing organic molecules, functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p) or cc-pVTZ are often employed.[11]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis of Results: Analyze the relative energies of the conformers to predict the most stable conformations. Further analysis can include the calculation of NMR chemical shifts and coupling constants, which can be compared with experimental data for validation.

Visualization: Conformational Isomers of an ortho-Fluorobenzamide

Caption: A simplified representation of syn- and anti-conformers of an ortho-fluorobenzamide. (Note: Actual images would need to be generated and linked)

Intramolecular Interactions: The Role of the N-H···F Hydrogen Bond

A topic of considerable interest in the study of fluorinated benzamides is the potential for intramolecular hydrogen bonding between the amide proton (N-H) and a vicinal fluorine atom. While the ability of covalently bound fluorine to act as a hydrogen bond acceptor is debated, evidence from NMR spectroscopy, such as the observation of through-space ¹hJ(NH,F) couplings, suggests the presence of such interactions in certain conformations.[12][13][14] These weak interactions can play a significant role in stabilizing specific conformations and influencing the overall molecular structure.

Conclusion: An Integrated Approach to Understanding Fluorinated Benzamides

The investigation of the molecular structure of fluorinated benzamides is a multifaceted endeavor that requires a synergistic combination of synthetic chemistry, advanced analytical techniques, and computational modeling. This guide has provided a comprehensive overview of the key methodologies and considerations for researchers in this field. A thorough understanding of the subtle yet profound effects of fluorine substitution is paramount for the rational design of novel fluorinated benzamides with tailored properties for applications in drug discovery and materials science. By employing the integrated approach outlined herein, scientists can continue to unlock the full potential of this important class of molecules.

References

  • Gerstenberger, M. R. C., & Haas, A. (1983). The Chemistry of Fluorine and Its Compounds. Angewandte Chemie International Edition in English, 22(9), 647–667.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Thrasher, J. S. (2006). Fluorine Chemistry at the Millennium. American Chemical Society.
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A Senior Application Scientist's Guide to the Synthesis of Novel 2-Fluoro-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science, appearing in molecules with a wide range of biological activities and functional properties.[1][2] The introduction of a fluorine atom at the 2-position of the benzoyl moiety can significantly modulate a molecule's conformational preferences, metabolic stability, and binding interactions through intramolecular hydrogen bonding and electronic effects.[3] This guide provides an in-depth technical overview of the core synthetic strategies for preparing novel 2-fluoro-N-phenylbenzamide derivatives, aimed at researchers and drug development professionals. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and adaptable understanding of the chemistry involved.

Retrosynthetic Analysis & Core Strategies

The primary disconnection for any 2-fluoro-N-phenylbenzamide derivative is the amide bond itself. This retrosynthetic approach identifies the two key building blocks: 2-fluorobenzoic acid and a substituted aniline .

G Target 2-Fluoro-N-phenylbenzamide Derivative Amide Amide Bond (C-N Disconnection) Target->Amide CarboxylicAcid 2-Fluorobenzoic Acid Amide->CarboxylicAcid Aniline Substituted Aniline Amide->Aniline G start 2-Fluorobenzoic Acid reagent1 SOCl₂ (or Oxalyl Chloride) cat. DMF start->reagent1 Step 1: Activation acyl_chloride 2-Fluorobenzoyl Chloride reagent2 Substituted Aniline Base (e.g., Pyridine, Et₃N) acyl_chloride->reagent2 Step 2: Amidation product 2-Fluoro-N-phenylbenzamide Derivative reagent1->acyl_chloride reagent2->product

Figure 2: Workflow for the Acyl Chloride synthesis route.

Step 2: Amidation

The generated 2-fluorobenzoyl chloride is then reacted with the desired substituted aniline.

  • Causality: This is a classic nucleophilic acyl substitution. The lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the aniline starting material. A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is added as an acid scavenger. [4]The reaction is often exothermic and may require initial cooling. [5]

Detailed Protocol: Synthesis of 2-Fluoro-N-(4-methylphenyl)benzamide

Materials:

  • 2-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • p-Toluidine (4-methylaniline)

  • Pyridine

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq). Add anhydrous toluene (approx. 5 mL per gram of acid) followed by a catalytic drop of DMF. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The evolution of gas (SO₂ and HCl) should cease.

  • Isolation of Acyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-fluorobenzoyl chloride is typically used directly in the next step without further purification.

  • Amidation: Dissolve the crude 2-fluorobenzoyl chloride in dichloromethane (DCM). In a separate flask, dissolve p-toluidine (1.0 eq) and pyridine (1.1 eq) in DCM. Cool the aniline solution in an ice bath to 0 °C.

  • Reaction: Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring over 15-20 minutes. [5]Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using an ethyl acetate/hexanes gradient).

Strategy 2: Carbodiimide-Mediated Coupling

This method is prized for its mild reaction conditions, making it ideal for substrates with sensitive functional groups. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used due to the water-solubility of the urea byproduct, which simplifies purification. [6]

  • Mechanism Insight: The carbodiimide (EDC) first activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. [7]This intermediate is susceptible to nucleophilic attack by the aniline. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction. [6]To prevent this and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable against rearrangement but still highly reactive towards the amine. [8]

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Acid R-COOH Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea + EDC EDC EDC HOBt_ester HOBt Active Ester Isourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) Isourea->N_acylurea Rearrangement (Undesired) HOBt_in HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ HOBt_out HOBt (Regenerated) Amide->HOBt_out

Figure 3: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of 2-Fluoro-N-(4-chlorophenyl)benzamide

Materials:

  • 2-Fluorobenzoic acid

  • 4-Chloroaniline

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride solution (5% aqueous, for DMF removal)

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 eq), 4-chloroaniline (1.0 eq), and HOBt (1.2 eq) in DMF or DCM. [9]2. Base Addition: Add DIPEA (2.0 eq) to the mixture. The base is crucial if starting with an amine salt and helps maintain a favorable reaction pH.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at room temperature. [10]A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (if using DCM): Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Work-up (if using DMF): Dilute the reaction mixture with ethyl acetate. Wash several times with 5% aqueous LiCl solution to remove the DMF, followed by washes with 1 M HCl, saturated NaHCO₃, and brine. [11]7. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Analysis and Troubleshooting

ParameterAcyl Chloride RouteEDC/HOBt Coupling Route
Conditions Harsher (reflux, acidic byproduct)Milder (often room temperature)
Substrate Scope Less suitable for acid/base sensitive groupsExcellent for complex, functionalized molecules
Byproducts Gaseous (SO₂, HCl), easily removedSolid/water-soluble (urea, HOBt)
Cost & Scale Lower reagent cost, easily scalableHigher reagent cost, common for discovery scale
Key Challenge Handling of corrosive SOCl₂Removal of urea byproduct and coupling reagents

Troubleshooting Insights:

  • Low Yield (Acyl Chloride): Ensure anhydrous conditions. Moisture will quench the acyl chloride. Confirm complete conversion of the carboxylic acid to the acyl chloride before adding the amine.

  • Low Yield (EDC Coupling): The primary culprit is often the formation of the N-acylurea side product. [6]Ensure HOBt is used. Pre-activating the acid with EDC/HOBt for 15-30 minutes before adding the amine can sometimes improve yields. [11]* Purification Difficulties: The dicyclohexylurea (DCU) byproduct from the related DCC coupling agent is notoriously difficult to remove due to its low solubility. Using EDC, whose urea byproduct is water-soluble, is a primary strategy to avoid this. [6]If purification remains challenging, aqueous acid/base washes are critical for removing unreacted starting materials and soluble byproducts before chromatography. [11]

Product Characterization

Confirmation of the desired 2-fluoro-N-phenylbenzamide structure is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Observation for 2-Fluoro-N-phenylbenzamide
¹H NMR Aromatic protons (7-8.5 ppm), amide N-H proton (broad singlet, 8-10 ppm).
¹³C NMR Carbonyl (C=O) signal around 160-165 ppm. Signals for fluorinated carbons will show coupling (C-F J-coupling).
¹⁹F NMR A singlet or multiplet in the characteristic region for an aryl fluoride (approx. -110 to -150 ppm). [3]
FT-IR Strong C=O stretch (amide I band) at ~1660 cm⁻¹. N-H stretch at ~3300 cm⁻¹. [12]
Mass Spec (MS) Correct molecular ion peak (M⁺ or [M+H]⁺). [12]
Melting Point A sharp, defined melting point indicates high purity. [12]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release HCl and SO₂ gas. [13][14]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [15][16]* Carbodiimides (EDC, DCC): Potent skin sensitizers and allergens. Avoid inhalation and skin contact.

  • Anilines: Many substituted anilines are toxic and can be absorbed through the skin. Consult the specific Safety Data Sheet (SDS) for each derivative.

  • Solvents & Reagents: Always work in a well-ventilated area, preferably a fume hood. Grounding of equipment is necessary when using flammable solvents to prevent static discharge. [17]

Conclusion

The synthesis of novel 2-fluoro-N-phenylbenzamide derivatives is readily achievable through well-established amide bond forming methodologies. The choice between the robust, scalable acyl chloride route and the mild, versatile carbodiimide coupling approach depends on the specific substrate's functional group tolerance, the desired scale of the reaction, and economic considerations. By understanding the mechanistic principles behind each method, researchers can effectively troubleshoot reactions, optimize conditions, and successfully generate a diverse library of these valuable compounds for further investigation in drug discovery and materials science.

References

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Introduction: The Benzamide Moiety - A Cornerstone of Chemical Stability and Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Benzamide Functional Group

The benzamide functional group, an amide derivative of benzoic acid, represents a critical structural motif in both synthetic and biological chemistry. Its prevalence in blockbuster pharmaceuticals, advanced polymers like Kevlar, and a vast array of organic intermediates is a direct consequence of its unique electronic structure.[1] The delocalization of the nitrogen lone pair into the carbonyl system creates a highly stable, planar amide bond. This resonance stabilization renders the carbonyl carbon less electrophilic and the nitrogen lone pair less basic than in corresponding aldehydes/ketones and amines, respectively. Consequently, amides are the least reactive of the common carboxylic acid derivatives.[2][3] However, this inherent stability is not to be mistaken for inertness. Understanding the conditions required to selectively engage the benzamide group in chemical transformations is paramount for researchers, particularly those in drug development, where the benzamide core is a frequent target for molecular modification.[1][4] This guide provides a detailed exploration of the key reactions of the benzamide functional group, focusing on the mechanistic rationale behind experimental choices and providing field-tested protocols for practical application.

Reactivity at the Carbonyl Group: The Realm of Nucleophilic Acyl Substitution

The primary mode of reactivity for the benzamide group involves the carbonyl carbon. While significantly less reactive than acid chlorides or esters, benzamides undergo nucleophilic acyl substitution under forcing conditions. The central challenge in these reactions is overcoming the poor leaving group ability of the resulting amide anion (R₂N⁻), a very strong base.[2]

Hydrolysis: Cleavage to Benzoic Acid

The hydrolysis of benzamides to benzoic acid is a thermodynamically favorable but kinetically slow process that requires catalysis by either strong acid or base and elevated temperatures.[5][6]

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[7] The subsequent steps involve proton transfer to the nitrogen atom, converting the amino group into a much better leaving group (a neutral ammonia or amine molecule), which is then expelled.[8] The reaction is effectively irreversible because the liberated amine is immediately protonated by the acidic medium, rendering it non-nucleophilic and unable to participate in the reverse reaction.[8]

The generally accepted mechanism involves the attack of a water molecule on the protonated amide as the rate-determining step.[9]

Caption: Mechanism of Acid-Catalyzed Benzamide Hydrolysis.

In the presence of a strong base, such as sodium hydroxide, the nucleophile is the more potent hydroxide ion (OH⁻). It directly attacks the neutral carbonyl carbon.[10] The key challenge here is the elimination step, which requires the expulsion of a strongly basic amide anion (⁻NH₂). This is an extremely unfavorable step.[10] The reaction is driven forward by two factors: the use of high temperatures and a final, irreversible acid-base reaction. The carboxylic acid formed is immediately deprotonated by the strong base (either the amide anion or another hydroxide ion) to form a resonance-stabilized carboxylate salt.[10] This final deprotonation step pulls the equilibrium towards the products.

ParameterAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis
Catalyst/Reagent Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Nucleophile H₂OOH⁻
Key Step Protonation of C=O to activateDirect attack by strong nucleophile
Leaving Group NH₃ or RNH₂ (as conjugate acid)⁻NH₂ or ⁻RNH (very poor)
Initial Products Benzoic Acid + Ammonium SaltBenzoate Salt + Ammonia/Amine
Workup Basification to isolate amineAcidification to isolate benzoic acid
Conditions Typically refluxing aqueous acid[6]Typically refluxing aqueous base[11]

Table 1: Comparison of Acidic vs. Basic Hydrolysis of Benzamide.

This protocol is designed as a self-validating system. The successful formation of ammonia gas and the subsequent precipitation of benzoic acid upon acidification confirm the reaction's progress and completion.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzamide (e.g., 3.0 g) and 10% aqueous sodium hydroxide solution (50 mL).[11] Add a few boiling chips.

  • Causality Check: The use of a dilute base under reflux provides the necessary activation energy to overcome the high kinetic barrier of amide hydrolysis. The condenser prevents the loss of the volatile ammonia product.

  • Heating and Monitoring: Heat the mixture to a gentle boil for approximately 15-20 minutes.[11] Carefully test for the evolution of ammonia gas at the top of the condenser using moist red litmus paper; a change to blue indicates the formation of the basic ammonia gas, confirming that hydrolysis is occurring.

  • Cooling and Acidification: After the heating period, allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker set in an ice bath. Slowly add an excess of dilute hydrochloric acid (e.g., 6M HCl) with continuous swirling until the solution is acidic (test with blue litmus paper). A white precipitate of benzoic acid should form.[11]

  • Self-Validation: The initial reaction mixture is a clear, homogeneous solution of sodium benzoate. The formation of a copious precipitate upon acidification is a strong indicator that the carboxylate salt was successfully formed and has now been protonated to the less soluble carboxylic acid.

  • Isolation and Purification: Collect the crude benzoic acid crystals by suction filtration, washing with a small amount of ice-cold water to remove inorganic salts. The product can be further purified by recrystallization from hot water.

Reduction: Accessing Amines and Aldehydes

The reduction of the benzamide carbonyl group provides access to valuable amine and aldehyde functionalities. The choice of reducing agent is critical to selectively obtain the desired product.

Strong, aggressive hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are required for the complete reduction of amides to amines.[12] Less reactive reagents like sodium borohydride (NaBH₄) are ineffective. The mechanism is distinct from the reduction of ketones or esters. After the initial hydride attack on the carbonyl carbon, the tetrahedral intermediate collapses. The oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group, forming a transient, highly reactive iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final amine product.[13]

Caption: LiAlH₄ Reduction of Benzamide to Benzylamine.

Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.0 eq.) in anhydrous diethyl ether or THF.[14] Equip the flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Substrate Addition: Dissolve benzamide (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the benzamide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Causality Check: The controlled, dropwise addition is critical for managing the exothermic nature of the reaction. Maintaining an excess of LiAlH₄ ensures the reaction proceeds to the amine without stopping at an intermediate stage.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for several hours to ensure complete conversion.

  • Quenching (Self-Validation): Cool the reaction flask in an ice bath. The quenching procedure is highly exothermic and must be performed with extreme caution. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter. A successful quench will result in a clear organic layer and a white, filterable precipitate.

  • Workup and Isolation: Filter the granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine. Further purification can be achieved by distillation.

Stopping the reduction of a benzamide at the aldehyde stage is challenging because aldehydes are more reactive towards hydride reagents than the starting amide.[15] Success requires carefully chosen reagents and conditions. This transformation is typically limited to N,N-disubstituted benzamides. The use of sterically hindered and less reactive hydride reagents, such as disiamylborane (Sia₂BH), allows for the formation of a stable tetrahedral intermediate that does not collapse to an iminium ion under the reaction conditions.[16][17] An aqueous workup then hydrolyzes this intermediate to release the aldehyde.[18]

Hofmann Rearrangement: A Carbon-Losing Transformation

The Hofmann rearrangement is a signature reaction of primary amides, including benzamide. It provides a method for converting a primary amide into a primary amine with one fewer carbon atom.[19] The reaction proceeds by treating the benzamide with bromine or chlorine in a strongly basic aqueous solution.[19]

The mechanism involves a series of steps:

  • Deprotonation of the amide N-H by the base.

  • Reaction of the resulting anion with bromine to form an N-bromoamide intermediate.

  • A second deprotonation forms an unstable N-bromoamide anion.

  • This anion undergoes rearrangement: the phenyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion. This concerted step forms a phenyl isocyanate intermediate.

  • The isocyanate is then hydrolyzed by the aqueous base, leading to a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, aniline.[20]

Caption: Mechanism of the Hofmann Rearrangement of Benzamide.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The amide group (-CONH₂) attached to the benzene ring influences the outcome of electrophilic aromatic substitution (EAS) reactions. The overall effect is a combination of two opposing factors:

  • Resonance Effect: The nitrogen lone pair can be delocalized into the aromatic ring, donating electron density. This effect preferentially increases the electron density at the ortho and para positions, making them more nucleophilic.

  • Inductive Effect: The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This effect withdraws electron density from the ring, deactivating it towards EAS.

The inductive effect is stronger than the resonance effect, making the benzamide group moderately deactivating overall. However, the resonance effect still dictates the position of substitution, making the group ortho, para-directing .

In practice, EAS reactions on benzamide, such as nitration or halogenation, require harsher conditions than for benzene itself, and they yield a mixture of ortho and para substituted products. The steric bulk of the amide group can sometimes favor the formation of the para product. To achieve higher reactivity and avoid potential side reactions under strongly acidic conditions (like nitration), it is common practice to first protect the amine group (if starting from aniline) as an amide (acetanilide), perform the substitution, and then hydrolyze the amide back to the amine.

Applications in Drug Development

The reactivity of the benzamide group is frequently exploited in the synthesis and modification of pharmaceutical agents.[1][21][22]

  • Amide Bond Formation: The synthesis of most benzamide-containing drugs involves creating the amide bond itself, often by reacting an activated benzoic acid derivative (like a benzoyl chloride) with an appropriate amine.[4]

  • Hydrolysis as a Prodrug Strategy: A stable benzamide can be incorporated into a drug molecule as a prodrug. In the body, enzymatic hydrolysis can cleave the amide bond to release the active carboxylic acid or amine metabolite.

  • Hofmann Rearrangement in Synthesis: The Hofmann rearrangement provides a route to synthesize anthranilic acid derivatives, which are important building blocks for many pharmaceuticals.

  • Ring Substitution: Electrophilic aromatic substitution on a benzamide core allows for the introduction of various functional groups to modulate the pharmacological properties of a drug candidate, such as its binding affinity, solubility, or metabolic stability.

Conclusion

The benzamide functional group presents a fascinating duality of stability and reactivity. Its robust nature, imparted by resonance, makes it a reliable and stable linker in complex molecules like pharmaceuticals. Yet, under well-defined and often vigorous conditions, it can be selectively transformed through hydrolysis, reduction, rearrangement, and aromatic substitution. For the researcher in organic synthesis or drug development, a deep, mechanistic understanding of these reactions is not merely academic; it is the key to rationally designing synthetic routes, troubleshooting experimental challenges, and ultimately, harnessing the full potential of this ubiquitous functional group.

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Stability and degradation of 2-fluoro-N-phenylbenzamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Stability and Degradation of 2-Fluoro-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of 2-fluoro-N-phenylbenzamide. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of amide chemistry, fluoroaromatic reactivity, and regulatory expectations for stability testing to present a robust scientific analysis. We detail forced degradation protocols, elucidate probable degradation pathways under hydrolytic, oxidative, and photolytic stress, and outline the development of a stability-indicating analytical method. This guide is intended for researchers, chemists, and drug development professionals to establish the intrinsic stability profile of 2-fluoro-N-phenylbenzamide and related molecules, a critical step in the development of safe and effective chemical entities.

Introduction: The Imperative of Stability Analysis

2-Fluoro-N-phenylbenzamide is an aromatic amide containing a chemically robust carbon-fluorine bond. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science. Understanding the intrinsic stability of such a compound is a cornerstone of its development. Stability testing provides critical insights into how the quality of a substance may change over time under the influence of environmental factors like pH, temperature, light, and oxygen.

For drug development professionals, these studies, particularly forced degradation, are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] They are essential for identifying potential degradation products, developing and validating stability-indicating analytical methods, and informing decisions on formulation, packaging, and storage conditions to ensure safety and efficacy.[2] This guide offers a predictive and methodological approach to systematically investigate the stability profile of 2-fluoro-N-phenylbenzamide.

Molecular Structure and Predicted Lability

The structure of 2-fluoro-N-phenylbenzamide features two key functional groups that dictate its chemical reactivity and stability:

  • Amide Linkage (-CONH-): The amide bond is the most probable site of degradation. Amides are susceptible to hydrolysis, a reaction in which water cleaves the bond, especially under acidic or basic conditions.[3][4] While generally more stable than esters, this linkage represents the primary thermodynamic weak point in the molecule.[3]

  • Carbon-Fluorine Bond (C-F): The C-F bond on the benzoyl ring is one of the strongest single bonds in organic chemistry and is generally considered highly stable.[5] However, under high-energy conditions such as intense UV light, cleavage of this bond (defluorination) can occur, representing a potential, albeit less likely, degradation pathway.[5][6]

The molecule's stability is therefore a contest between the hydrolytic susceptibility of the amide and the resilience of the fluoroaromatic system.

Forced Degradation Studies: Protocols and Mechanistic Rationale

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[7] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that analytical methods can reliably detect and quantify the resulting impurities.[7]

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for pharmaceuticals containing amide functional groups.[3][8][9] The study should be conducted across a range of pH values to simulate physiological conditions and potential formulation environments.

Predicted Mechanism: The nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide is the principal mechanism.[3] This leads to the cleavage of the amide bond to yield 2-fluorobenzoic acid and aniline.

Hydrolytic Degradation Pathway Parent 2-Fluoro-N-phenylbenzamide Products 2-Fluorobenzoic Acid + Aniline Parent->Products H+ or OH- H₂O, ΔT HPLC Method Development Workflow cluster_dev Method Development cluster_val Method Validation A Select Column (e.g., C18) B Screen Mobile Phases (ACN/Water, MeOH/Buffer) A->B C Optimize Gradient & Flow Rate B->C D Set Detection Wavelength (e.g., 254 nm) C->D E Inject Forced Degradation Samples D->E F Check Peak Purity & Resolution E->F F->C No G Method is Stability-Indicating F->G Yes H Adjust Method Parameters

Sources

Solubility of 2-fluoro-N-phenylbenzamide in various organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-fluoro-N-phenylbenzamide in Various Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. 2-fluoro-N-phenylbenzamide, a compound of interest in medicinal chemistry and drug development, presents a solubility profile that is crucial for its formulation and delivery. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-fluoro-N-phenylbenzamide in a range of common organic solvents. We will delve into the molecular interactions governing solubility, present methodologies for its experimental determination, and provide an extrapolated solubility profile based on analogous compounds and first principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the physicochemical properties of this important class of compounds.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary reason for attrition. Understanding the solubility of a compound like 2-fluoro-N-phenylbenzamide in various organic solvents is a fundamental prerequisite for several key stages of drug development:

  • Synthesis and Purification: The choice of solvent is critical for achieving high yields and purity during the synthesis and subsequent crystallization of the compound.

  • Formulation: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is highly dependent on the drug's solubility characteristics.

  • Preclinical and Clinical Testing: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, which directly impacts the accuracy and reproducibility of experimental results.

2-fluoro-N-phenylbenzamide belongs to the N-phenylbenzamide class of compounds, which have been investigated for a variety of biological activities.[1] Its molecular structure, featuring a polar amide group, a phenyl ring, and a fluorine-substituted benzoyl group, suggests a nuanced solubility profile that will be explored in this guide.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2][3] For 2-fluoro-N-phenylbenzamide, the key factors influencing its solubility are:

  • Polarity: The amide functional group imparts significant polarity to the molecule due to the presence of the carbonyl (C=O) and N-H bonds.[4] This polarity allows for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors.[5][6][7] The ability to form hydrogen bonds with solvent molecules is a major contributor to solubility in protic solvents.

  • Molecular Structure and Size: The presence of two phenyl rings contributes to the non-polar character of the molecule, which can enhance solubility in less polar solvents. The overall size and shape of the molecule also influence how effectively solvent molecules can surround and solvate it.[2]

The interplay of these factors determines the overall solubility of 2-fluoro-N-phenylbenzamide in a given solvent. A solvent that can effectively engage in both polar and non-polar interactions is likely to be a good solvent for this compound.

Predicted Solubility Profile of 2-fluoro-N-phenylbenzamide

Table 1: Predicted Solubility of 2-fluoro-N-phenylbenzamide in Common Organic Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the amide group.[6][7]
Aprotic Polar Acetone, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions with the polar amide group.[4]
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent that is an excellent solvent for many organic compounds.
Non-Polar Toluene, HexaneLowThe non-polar nature of these solvents does not favor interaction with the polar amide group.[2]
Chlorinated Dichloromethane (DCM)ModerateOffers a balance of polarity that can solvate both the polar and non-polar regions of the molecule.[9]

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is a cornerstone of preformulation studies. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period.

Protocol:

  • Preparation: Add an excess of 2-fluoro-N-phenylbenzamide to a series of vials, each containing a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[12]

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[12][13] The time to reach equilibrium can be confirmed by taking samples at different time points until the concentration remains constant.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[14] Care must be taken to avoid any loss of solvent or precipitation of the solute during this step.

  • Quantification: Analyze the concentration of 2-fluoro-N-phenylbenzamide in the clear supernatant. This is typically done using a validated analytical technique such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[15][16][17]

Analytical Techniques for Concentration Measurement
  • UV-Visible Spectroscopy: This technique is rapid and straightforward.[16] A calibration curve is first generated using standard solutions of 2-fluoro-N-phenylbenzamide of known concentrations. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher sensitivity and specificity compared to UV-Vis spectroscopy, making it suitable for determining the solubility of sparingly soluble compounds.[15] A similar calibration curve approach is used for quantification.

Visualizing the Process and Interactions

To better understand the experimental workflow and the molecular interactions at play, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess 2-fluoro-N- phenylbenzamide to solvent equil Shake at constant temperature (24-72h) prep->equil Establish Equilibrium sep Centrifuge or filter to remove undissolved solid equil->sep Isolate Saturated Solution quant Analyze concentration by UV-Vis or HPLC sep->quant Measure Solute Concentration

Caption: Experimental workflow for the shake-flask solubility determination method.

MolecularInteractions cluster_solvent Solvent Interactions solute 2-fluoro-N-phenylbenzamide polar_protic Polar Protic (e.g., Methanol) solute->polar_protic H-Bonding & Dipole-Dipole (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic Dipole-Dipole (Moderate-High Solubility) non_polar Non-Polar (e.g., Toluene) solute->non_polar van der Waals (Low Solubility)

Caption: Key intermolecular interactions influencing the solubility of 2-fluoro-N-phenylbenzamide.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of 2-fluoro-N-phenylbenzamide in organic solvents, from the underlying theoretical principles to practical experimental methodologies. While a definitive, experimentally-derived solubility table for this specific compound is a subject for future research, the extrapolated data and the principles outlined here provide a robust framework for scientists working with this molecule. A thorough understanding of solubility is not merely an academic exercise; it is a critical step in the successful development of new medicines. Further studies to quantitatively determine the solubility of 2-fluoro-N-phenylbenzamide in a broader range of solvents and at different temperatures would be of significant value to the pharmaceutical and chemical research communities.

References

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Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 2-Fluoro-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Acknowledging the Versatility of the Benzamide Scaffold

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, a testament to its ability to form key interactions with a multitude of biological targets. The introduction of a fluorine atom at the 2-position of the benzoyl moiety, creating 2-fluoro-N-phenylbenzamide, significantly modulates the electronic and conformational properties of the molecule. This often leads to enhanced biological activity and improved pharmacokinetic profiles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore and characterize the diverse biological activities of this promising class of compounds. We will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven protocols for their evaluation.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

Derivatives of 2-fluoro-N-phenylbenzamide have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.

Mechanistic Insight: Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation.[2] Its overexpression is frequently observed in various malignancies and is associated with poor prognosis.[2] Certain 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides have been identified as potent FAK inhibitors.[2] These compounds typically bind to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K-AKT and RAS-MAPK pathways.

Diagram 1: Simplified FAK Signaling Pathway and Point of Inhibition

FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K RAS RAS FAK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Derivative 2-Fluoro-N-phenylbenzamide Derivative Derivative->FAK Inhibition

Caption: Inhibition of FAK by 2-fluoro-N-phenylbenzamide derivatives.

Protocol: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of 2-fluoro-N-phenylbenzamide derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 2-fluoro-N-phenylbenzamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-fluoro-N-phenylbenzamide derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.[4][5]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[4]

    • Incubate for another 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Derivatives (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Solution D->E F 6. Incubate (4h) E->F G 7. Add DMSO to Dissolve Formazan F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Step-by-step workflow of the MTT assay.

Data Presentation: Summarizing Anticancer Activity

The results of the in vitro anticancer screening should be summarized in a clear and concise table.

Table 1: Cytotoxic Activity of 2-Fluoro-N-phenylbenzamide Derivatives (Example Data)

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
Derivative 4f[1]7.58.99.3
Derivative 4e[1]10.211.19.8
Doxorubicin0.80.50.4

Section 2: Antimicrobial Activity - Combating Pathogenic Microbes

Benzamide derivatives have a long history as effective antimicrobial agents.[6] The 2-fluoro-N-phenylbenzamide scaffold offers a promising starting point for the development of novel antibacterial and antifungal compounds.

Protocol: Antibacterial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no visible growth after incubation is the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-fluoro-N-phenylbenzamide derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram 3: Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Derivatives in MHB B->C D 4. Incubate (18-24h at 37°C) C->D E 5. Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Summarizing Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Fluoro-N-phenylbenzamide Derivatives (Example Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 6b[6]6.253.12
Derivative 6c[6]6.253.12
Ciprofloxacin0.50.015

Section 3: Anti-inflammatory Activity - Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. N-phenylbenzamide derivatives have demonstrated significant anti-inflammatory properties, in part through the inhibition of key inflammatory mediators like prostaglandin E2 (PGE₂).[8][9]

Mechanistic Insight: Inhibition of Prostaglandin E₂ Synthesis

Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. PGE₂ is synthesized via the cyclooxygenase (COX) pathway and is a potent mediator of pain, fever, and swelling. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some N-phenylcarbamothioylbenzamides have been shown to potently inhibit PGE₂ synthesis, suggesting a similar mechanism of action.[8]

Diagram 4: Simplified Prostaglandin Synthesis Pathway and Point of Inhibition

PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 PGE2 PGE2_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Derivative N-phenylbenzamide Derivative Derivative->COX Inhibition

Caption: Inhibition of PGE₂ synthesis by N-phenylbenzamide derivatives.

Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

This assay provides a simple and rapid method to screen for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.

Principle: The ability of a compound to inhibit thermally induced protein denaturation is measured. Anti-inflammatory drugs like diclofenac sodium can inhibit this process.[10]

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • 2-fluoro-N-phenylbenzamide derivatives (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Water bath (72°C)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare the reaction mixture containing 0.45 mL of BSA solution and 0.05 mL of the test compound at various concentrations (e.g., 10-50 µg/mL).[10]

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes.[10]

    • Heat the mixtures at 72°C for 5 minutes.[11]

  • Cooling and Absorbance Measurement:

    • Cool the solutions to room temperature.

    • Measure the absorbance at 660 nm.[10]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[10]

    • Determine the IC₅₀ value.

Data Presentation: Summarizing Anti-inflammatory Activity

Table 3: Inhibition of Protein Denaturation by 2-Fluoro-N-phenylbenzamide Derivatives (Example Data)

CompoundIC₅₀ (µg/mL)
Derivative X25.8
Derivative Y32.1
Diclofenac Sodium[10]15.5

Section 4: Antiviral and Antiparasitic Potential

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, N-phenylbenzamide derivatives have also shown promise as antiviral and antiparasitic agents.

Antiviral Activity against Enterovirus 71

A series of novel N-phenylbenzamide derivatives were found to be active against Enterovirus 71 (EV71) strains at low micromolar concentrations.[12][13] One of the most potent compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited IC₅₀ values ranging from 5.7 to 12 µM with low cytotoxicity.[12][13] This highlights the potential of this scaffold in the development of new anti-EV71 drugs.

Antiparasitic Activity against Kinetoplastid Parasites

N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[14] These compounds are thought to act as DNA minor groove binders, disrupting kinetoplast DNA (kDNA) and leading to parasite death.[14]

Conclusion and Future Directions

The 2-fluoro-N-phenylbenzamide scaffold is a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities. The protocols and insights provided in these application notes serve as a foundation for researchers to explore the full potential of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety.

References

  • Zhou, Y., Xiang, Z., Wang, X., Wu, X., & Zhang, L. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3348–3363. [Link]

  • Głowacka, I. E., Wujec, M., Ulanowska, K., & Siwek, A. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 28(14), 5437. [Link]

  • González-Salgado, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13495–13516. [Link]

  • Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 908323. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(3), 209-220. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 6(81), 77801-77813. [Link]

  • Zhou, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3348-3363. [Link]

  • Gomha, S. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Bio-protocol. (n.d.). 3.2. In Vitro Anticancer Screening. [Link]

  • Al-Salahi, R., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e46039. [Link]

  • Al-Said, M. S., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 835–842. [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Uivarosi, V., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 13(11), 1937. [Link]

  • Wangchuk, P., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6271. [Link]

  • Chen, S. F., et al. (1987). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 47(16), 4271-4275. [Link]

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  • Lestari, B., et al. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. Pharmacy Education, 23(4), 1-6. [Link]

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  • Uivarosi, V., et al. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. MDPI. [Link]

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  • Li, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(15), 4785. [Link]

  • Głowacka, I. E., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. ResearchGate. [Link]

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Sources

Application Notes and Protocols: 2-fluoro-N-phenylbenzamide as a Potent Antiviral Agent Against Enterovirus 71

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urgent Need for Anti-EV71 Therapeutics

Enterovirus 71 (EV71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1] It is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a common illness in infants and young children.[2] While typically self-limiting, EV71 infections can lead to severe neurological complications, including aseptic meningitis, encephalitis, and acute flaccid paralysis, sometimes resulting in fatalities.[2] The absence of approved antiviral drugs or widely available vaccines for EV71 underscores the critical need for the discovery and development of effective therapeutic agents.[1] The N-phenylbenzamide scaffold has emerged as a promising starting point for the development of novel EV71 inhibitors. This document provides a detailed guide for researchers on the evaluation of 2-fluoro-N-phenylbenzamide, a representative of this class, as an antiviral agent against Enterovirus 71.

Putative Mechanism of Action: Targeting the Viral Life Cycle

While the precise mechanism of action for 2-fluoro-N-phenylbenzamide against EV71 has yet to be fully elucidated, insights can be drawn from the broader class of N-phenylbenzamide derivatives and other anti-enteroviral compounds. The antiviral activity of these molecules likely interferes with the early stages of the viral life cycle.

The EV71 life cycle commences with the attachment of the virus to host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1).[3] Following attachment, the virus enters the cell via receptor-mediated endocytosis.[4] Inside the endosome, conformational changes in the viral capsid lead to the release of the viral RNA genome into the cytoplasm.[5] The viral RNA is then translated into a single polyprotein, which is subsequently cleaved by viral proteases (2Apro and 3Cpro) into structural and non-structural proteins.[6] These proteins are essential for the replication of the viral genome and the assembly of new virions.[7]

N-phenylbenzamide derivatives may exert their antiviral effect by acting as capsid binders. This interaction could stabilize the viral capsid, thereby preventing the conformational changes necessary for uncoating and the release of the viral genome into the cytoplasm.[8] This proposed mechanism is depicted in the signaling pathway diagram below.

EV71_Inhibition cluster_entry Viral Entry cluster_replication Viral Replication EV71 EV71 Virion Receptor Host Cell Receptor (e.g., SCARB2) EV71->Receptor Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating & RNA Release Endocytosis->Uncoating Viral_RNA Viral RNA Genome Uncoating->Viral_RNA Successful Infection Translation Polyprotein Translation Viral_RNA->Translation Replication_Complex RNA Replication Viral_RNA->Replication_Complex Cleavage Polyprotein Cleavage Translation->Cleavage Cleavage->Replication_Complex Assembly Virion Assembly Replication_Complex->Assembly Progeny Progeny Virions Assembly->Progeny Compound 2-fluoro-N-phenylbenzamide Compound->Inhibition Inhibition Antiviral_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Efficacy Confirmation cluster_phase3 Phase 3: Mechanistic Insights Cytotoxicity Cytotoxicity Assay (TC50 Determination) CPE_Assay CPE Inhibition Assay (IC50 Determination) Cytotoxicity->CPE_Assay Determine non-toxic concentration range Plaque_Assay Plaque Reduction Assay CPE_Assay->Plaque_Assay Confirm antiviral activity qPCR_Assay qPCR-Based Viral Replication Assay Plaque_Assay->qPCR_Assay Quantify inhibition of viral replication End Conclude Efficacy qPCR_Assay->End Start Start Evaluation Start->Cytotoxicity

Figure 2: Experimental workflow for evaluating the antiviral activity of 2-fluoro-N-phenylbenzamide.

Cytotoxicity Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This ensures that any observed reduction in viral replication is due to the compound's antiviral effect and not simply a consequence of cell death. The 50% cytotoxic concentration (TC50) is the standard metric derived from this assay.

Protocol:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line like RD cells) into a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours to allow for the formation of a monolayer.

  • Compound Dilution: Prepare a series of dilutions of 2-fluoro-N-phenylbenzamide in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assays.

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity in living cells. [6]6. Data Analysis: Calculate the TC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the "cells only" control.

Cytopathic Effect (CPE) Inhibition Assay

Rationale: This assay is a primary screening method to evaluate the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), which includes morphological changes such as cell rounding and detachment. [9]The 50% inhibitory concentration (IC50) is determined from this assay.

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment:

    • Pre-treat the cell monolayer with various non-toxic concentrations of 2-fluoro-N-phenylbenzamide for a defined period (e.g., 1-2 hours).

    • Infect the cells with EV71 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plate for 48-72 hours and observe for the development of CPE under a microscope.

  • Quantification of CPE: The extent of CPE can be visually scored or quantified by staining the remaining viable cells with a dye like crystal violet. [10]The dye is then solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE. The Selectivity Index (SI), calculated as TC50/IC50, is a critical parameter for evaluating the therapeutic potential of the compound. [1]

Plaque Reduction Assay

Rationale: This assay provides a more quantitative measure of antiviral activity by determining the reduction in the number of infectious virus particles (plaques) formed in the presence of the compound. Each plaque represents a localized area of cell death caused by a single infectious virus particle.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of Vero cells in 6-well or 12-well plates.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of EV71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of 2-fluoro-N-phenylbenzamide for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or Avicel) to restrict the spread of the virus to adjacent cells. [11]5. Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques. [11]7. Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control. The IC50 can also be determined from this data.

qPCR-Based Viral Replication Assay

Rationale: This assay directly quantifies the amount of viral RNA produced in infected cells, providing a highly sensitive and specific measure of viral replication. This allows for the assessment of the compound's effect on the intracellular stages of the viral life cycle.

Protocol:

  • Cell Culture and Infection: Seed cells and treat with 2-fluoro-N-phenylbenzamide and infect with EV71 as described in the CPE inhibition assay.

  • RNA Extraction: At various time points post-infection (e.g., 24, 48 hours), lyse the cells and extract total RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for the EV71 genome.

  • Quantitative PCR (qPCR): Perform qPCR using primers and a probe that target a conserved region of the EV71 genome. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Quantify the viral RNA levels relative to the housekeeping gene and compare the levels in treated versus untreated infected cells to determine the extent of replication inhibition.

Data Presentation: Representative Antiviral Activity

While specific data for 2-fluoro-N-phenylbenzamide is not yet published, the following table presents representative data for a series of N-phenylbenzamide derivatives against various EV71 strains, as reported by Peng et al. (2013). [12]This data can serve as a benchmark for the expected potency of this class of compounds.

CompoundEV71 StrainIC50 (µM)TC50 (µM)Selectivity Index (SI)
1e SZ-9812 ± 1.1620 ± 0.051
JS-52-39.8 ± 0.4620 ± 0.064
H5.7 ± 0.8620 ± 0.0110
BrCr9.1 ± 1.4620 ± 0.068
5c SZ-9811 ± 0.8530 ± 0.047
JS-52-320 ± 3.1530 ± 0.027
H8.4 ± 1.2530 ± 0.063
BrCr34 ± 0.0530 ± 0.016
Pirodavir *SZ-981.2 ± 0.231 ± 2.225
JS-52-31.0 ± 0.231 ± 2.230
H0.6 ± 0.131 ± 2.252
BrCr1.0 ± 0.231 ± 2.230

*Pirodavir was used as a positive control. Data is presented as mean ± standard deviation.

Safety and Handling of Enterovirus 71

Enterovirus 71 is classified as a Biosafety Level 2 (BSL-2) pathogen. [9]All work involving infectious EV71 must be conducted in a BSL-2 laboratory by trained personnel. Key safety practices include:

  • Personal Protective Equipment (PPE): A lab coat, gloves, and eye protection must be worn when handling the virus. [10]* Biological Safety Cabinet (BSC): All procedures with the potential to generate aerosols or splashes must be performed in a certified Class II BSC. [9]* Decontamination: All work surfaces must be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution) upon completion of work and after any spills. [13]* Waste Disposal: All contaminated materials must be decontaminated, typically by autoclaving, before disposal. [14]* Hand Hygiene: Hands must be washed thoroughly after handling infectious materials and before leaving the laboratory. [14]

Conclusion

The N-phenylbenzamide scaffold represents a promising avenue for the development of novel antiviral agents against Enterovirus 71. 2-fluoro-N-phenylbenzamide, as a member of this class, warrants further investigation. The protocols and workflow outlined in this document provide a robust framework for researchers to evaluate its antiviral efficacy and elucidate its mechanism of action. Such studies are essential for advancing the development of much-needed therapeutics to combat the threat of EV71 infection.

References

  • Peng, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3684-3698. [Link]

  • Tan, C. W., et al. (2012). Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1. PLoS ONE, 7(5), e34589. [Link]

  • Pourianfar, H. R., Javadi, A., & Grollo, L. (2012). A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer. Food and Environmental Virology, 4(4), 184-190. [Link]

  • AbuBakar, S., et al. (2003). Direct Detection of Enterovirus 71 (EV71) in Clinical Specimens from a Hand, Foot, and Mouth Disease Outbreak in Singapore by Reverse Transcription-PCR with Universal Enterovirus and EV71-Specific Primers. Journal of Clinical Microbiology, 41(6), 2534-2539. [Link]

  • Wang, C., et al. (2017). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Scientific Reports, 7(1), 1-12. [Link]

  • Li, J., et al. (2014). A safety study of inactivated Enterovirus 71 vaccine. Human vaccines & immunotherapeutics, 10(1), 87-93. [Link]

  • G. B. (2021). Inhibition of Enterovirus A71 by a Novel 2-Phenyl-Benzimidazole Derivative. Viruses, 13(1), 73. [Link]

  • Microchem Laboratory. (n.d.). Enterovirus 71. [Link]

  • Yan, J., et al. (2014). A One-Step, Triplex, Real-Time RT-PCR Assay for the Simultaneous Detection of Enterovirus 71, Coxsackie A16 and Pan-Enterovirus in a Single Tube. PLoS ONE, 9(5), e96322. [Link]

  • Peng, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3684-3698. [Link]

  • Zhang, Y., et al. (2013). Cytopathic effect (CPE) of RD cells induced by EV71 infection and viability of RD cells treated with antiviral drugs against EV71 infection in vitro. Virology Journal, 10(1), 1-7. [Link]

  • Yin, Y., et al. (2015). A simple and highly repeatable viral plaque assay for enterovirus 71. Journal of basic microbiology, 55(5), 538-541. [Link]

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  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. [Link]

  • Jiang, Z., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B, 5(3), 201-209. [Link]

  • Lin, J. Y., et al. (2011). Host factors in Enterovirus 71 replication. Journal of virology, 85(20), 10358-10366. [Link]

  • Salminen, S., et al. (2020). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 12(10), 1162. [Link]

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Sources

Application Notes and Protocols for N-Phenylbenzamide Derivatives as Anti-Kinetoplastid Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-phenylbenzamide derivatives as potent inhibitors of kinetoplastid parasites, the causative agents of devastating neglected tropical diseases including Leishmaniasis, Chagas disease, and Human African Trypanosomiasis. This document outlines the molecular basis of their action, detailed protocols for in vitro and in vivo evaluation, and key considerations for their application in drug discovery programs.

Introduction: The Promise of N-Phenylbenzamide Derivatives

Kinetoplastid parasites pose a significant global health burden, with current therapeutic options hampered by toxicity, limited efficacy, and growing resistance. The unique biology of these organisms, particularly the presence of a kinetoplast—a network of mitochondrial DNA (kDNA)—presents a promising target for novel chemotherapeutics. N-phenylbenzamide derivatives have emerged as a compelling class of compounds that selectively target this structure, demonstrating potent activity against various kinetoplastid species.[1][2]

These compounds represent a valuable starting point for the development of new drugs to combat these neglected diseases.[2] This guide provides the necessary technical information and validated protocols to facilitate their investigation and progression through the drug discovery pipeline.

Mechanism of Action: Targeting the Parasite's Achilles' Heel

The primary mechanism of action of many N-phenylbenzamide derivatives is their ability to bind to the minor groove of AT-rich DNA, which is abundant in the kinetoplasts of these parasites.[1][2][3] This binding event disrupts the normal function of the kDNA, interfering with its replication and segregation, ultimately leading to parasite death.[1][2]

Strong experimental evidence suggests that these compounds can displace essential High Mobility Group (HMG)-box-containing proteins from their kDNA binding sites, further contributing to the disruption of kDNA function.[1][2] Some derivatives have also been shown to act through intercalation into the DNA.

cluster_0 Parasite Cell NPB N-Phenylbenzamide Derivative kDNA Kinetoplast DNA (kDNA) (AT-rich minor grooves) NPB->kDNA Binds to minor groove HMG HMG-box Proteins NPB->HMG Displaces Replication kDNA Replication & Segregation Machinery kDNA->Replication Template for HMG->kDNA Binds and stabilizes Death Parasite Death Replication->Death Inhibition leads to

Caption: Proposed mechanism of action of N-phenylbenzamide derivatives against kinetoplastids.

Promising N-Phenylbenzamide Derivatives and their In Vitro Activity

Several N-phenylbenzamide derivatives have demonstrated significant in vitro activity against a panel of kinetoplastid parasites. The table below summarizes the activity of a prototype compound and its analogues.

Compound IDTarget OrganismAssay TypeEC50 (µM)Reference
1a (prototype) Trypanosoma brucei bruceiBloodstream forms0.83[4]
Leishmania donovaniPromastigotes4.29[4]
Trypanosoma cruzi-Inactive[4]
3a Trypanosoma brucei bruceiBloodstream forms< 1[1][2]
Trypanosoma cruziIntracellular amastigotes< 1[1][2]
Leishmania donovaniIntracellular amastigotes< 1[1][2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a guide for the in vitro and in vivo evaluation of N-phenylbenzamide derivatives. It is crucial to adapt these protocols based on the specific parasite strains and host cell lines used in your laboratory.

In Vitro Anti-Promastigote/Epimastigote Activity Assay

This initial screening assay determines the direct effect of the compounds on the extracellular, replicative stage of Leishmania (promastigotes) or Trypanosoma cruzi (epimastigotes).

  • Leishmania or T. cruzi parasites in logarithmic growth phase.

  • Appropriate culture medium (e.g., M199 for Leishmania, LDNT for T. cruzi).[4]

  • N-phenylbenzamide derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

  • Positive control drug (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi).

  • Negative control (vehicle, e.g., DMSO).

  • Microplate reader (fluorometer or spectrophotometer).

  • Parasite Preparation: Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Compound Preparation: Prepare serial dilutions of the N-phenylbenzamide derivatives. The final concentration of the solvent should not exceed 0.5% to avoid toxicity.

  • Assay Setup:

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.[5]

    • Add 100 µL of the diluted compounds to the respective wells.[5]

    • Include wells for positive and negative controls.

  • Incubation: Incubate the plates for 72 hours at the optimal temperature for the parasite (e.g., 26°C for Leishmania promastigotes, 27°C for T. cruzi epimastigotes).[4][5]

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours, or until a color change from blue to pink is observed in the negative control wells.[5]

  • Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Intracellular Anti-Amastigote Activity Assay

This assay is more clinically relevant as it assesses the ability of the compounds to kill the intracellular, non-motile amastigote stage of the parasite within host cells.

  • Macrophage cell line (e.g., THP-1, J774A.1) or primary macrophages.[6][7]

  • Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.[8]

  • Stationary-phase Leishmania promastigotes or tissue culture-derived T. cruzi trypomastigotes.

  • N-phenylbenzamide derivatives.

  • 24- or 96-well optical bottom plates.

  • Fixative (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., DAPI, Giemsa).[8]

  • Microscope with imaging capabilities.

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into adherent macrophages by treating with PMA (e.g., 0.1 µM) for 48 hours.[8]

  • Infection:

    • For Leishmania, infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 15:1.[8]

    • For T. cruzi, infect with tissue culture-derived trypomastigotes at a ratio of 10:1.

    • Incubate for 4 hours to allow for parasite internalization.[8]

  • Removal of Extracellular Parasites: Wash the wells 2-3 times with fresh medium to remove non-internalized parasites.[8]

  • Compound Treatment: Add fresh medium containing serial dilutions of the N-phenylbenzamide derivatives and incubate for 72 hours.[8]

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.[8]

    • Stain the cells with DAPI or Giemsa to visualize the host cell nuclei and parasite kinetoplasts/nuclei.[8]

  • Data Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the number of amastigotes per macrophage and the percentage of infected cells. Calculate the IC50 value.

cluster_1 In Vitro Assay Workflow Start Start Culture_P Culture Parasites (Promastigotes/Epimastigotes) Start->Culture_P Culture_M Culture Macrophages Start->Culture_M Add_C Add N-Phenylbenzamide Derivatives Culture_P->Add_C Infect Infect Macrophages Culture_M->Infect Infect->Add_C Incubate_P Incubate (72h) Add_C->Incubate_P Extracellular Incubate_A Incubate (72h) Add_C->Incubate_A Intracellular Viability Assess Viability (Resazurin) Incubate_P->Viability Fix_Stain Fix and Stain Incubate_A->Fix_Stain Analyze_P Calculate IC50 (Promastigote/Epimastigote) Viability->Analyze_P Analyze_A Calculate IC50 (Amastigote) Fix_Stain->Analyze_A End End Analyze_P->End Analyze_A->End

Caption: General workflow for in vitro evaluation of N-phenylbenzamide derivatives.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol describes a model using BALB/c mice to assess the in vivo efficacy of N-phenylbenzamide derivatives against Leishmania donovani.

  • Female BALB/c mice (6-8 weeks old).

  • Leishmania donovani amastigotes.

  • N-phenylbenzamide derivatives formulated for in vivo administration.

  • Reference drug (e.g., Amphotericin B).

  • Sterile saline.

  • Tissue homogenizers.

  • Giemsa stain.

  • Infection: Infect mice via the tail vein with 1 x 10^7 L. donovani amastigotes.

  • Treatment:

    • Begin treatment 7 days post-infection.

    • Administer the N-phenylbenzamide derivative and the reference drug daily for 5 consecutive days via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

  • Evaluation of Parasite Burden:

    • Euthanize the mice 28 days post-infection.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare tissue homogenates and make smears on glass slides.

    • Stain the smears with Giemsa and determine the number of amastigotes per 1000 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: Compare the LDU of the treated groups to the vehicle control group to determine the percentage of parasite inhibition.

In Vivo Efficacy in a Murine Model of Chagas Disease

This protocol outlines a model using Swiss mice to evaluate the in vivo efficacy of N-phenylbenzamide derivatives against Trypanosoma cruzi.

  • Male Swiss mice (4-5 weeks old).

  • Bloodstream trypomastigotes of T. cruzi.

  • N-phenylbenzamide derivatives formulated for in vivo administration.

  • Reference drug (e.g., Benznidazole).

  • Heparinized capillaries.

  • Microscope.

  • Infection: Infect mice intraperitoneally with 1 x 10^4 bloodstream trypomastigotes.[9]

  • Treatment:

    • Begin treatment at the peak of parasitemia (typically 7-8 days post-infection).

    • Administer the N-phenylbenzamide derivative and the reference drug daily for a specified period (e.g., 10 days).[9]

    • Include a vehicle control group.

  • Monitoring Parasitemia:

    • Collect blood from the tail vein every other day.

    • Determine the number of parasites per milliliter of blood by counting in a Neubauer chamber.[9]

  • Evaluation of Cure: Monitor the mice for 30-60 days post-treatment to check for parasite resurgence.

  • Data Analysis: Plot the parasitemia curves for each group and compare the reduction in parasite load in the treated groups relative to the control group.

Conclusion and Future Directions

N-phenylbenzamide derivatives represent a highly promising class of compounds for the development of new therapies against kinetoplastid diseases. Their specific mechanism of action, targeting the parasite's kinetoplast DNA, offers a potential for selective toxicity. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Further optimization of the lead compounds to improve their pharmacokinetic and safety profiles is a critical next step in translating these promising findings into clinical candidates.

References

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Sources

Evaluating the In Vitro Anticancer Activity of Novel N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer activity of novel N-phenylbenzamide derivatives. Moving beyond simple procedural lists, this document elucidates the causal logic behind experimental choices, offering detailed, self-validating protocols for key assays, including cytotoxicity, apoptosis, and cell cycle analysis. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate these promising compounds and identify lead candidates for further preclinical development.

Foundational Concepts: The Rationale for Investigation

The journey of an anticancer drug from bench to bedside begins with robust in vitro evaluation.[1] This initial phase is critical for establishing a compound's potential, weeding out ineffective candidates, and gathering preliminary data on mechanisms of action.[1][2]

The N-Phenylbenzamide Scaffold: A Versatile Pharmacophore

The N-phenylbenzamide core consists of a benzamide group linked to a phenyl ring. This structure is of significant interest due to its synthetic tractability and its ability to form key hydrogen bonds and hydrophobic interactions with a variety of biological targets.[3] Modifications to either the benzoyl or the phenyl ring can dramatically alter the compound's pharmacological properties, allowing for the fine-tuning of potency and selectivity. Studies have identified derivatives of this scaffold that exhibit potent cytotoxic effects against a range of cancer cell lines, including lung, breast, cervical, and leukemia cell lines, often with IC₅₀ values in the low micromolar range.[4][5]

Targeting the Hallmarks of Cancer

The protocols detailed herein are designed to probe a compound's ability to interfere with fundamental cancer cell processes:

  • Uncontrolled Proliferation: Cancer cells exhibit unchecked growth. Cytotoxicity assays, such as the MTT assay, directly measure a compound's ability to inhibit this proliferation or induce cell death.[6][7]

  • Evasion of Apoptosis: A key feature of cancer is the ability to evade programmed cell death (apoptosis). The Annexin V/PI assay is a precise method to quantify a compound's ability to re-engage this critical suicide pathway.[8]

  • Cell Cycle Dysregulation: Cancer cells often have a defective cell cycle, leading to continuous division.[9] Cell cycle analysis using propidium iodide (PI) staining reveals how a compound might halt cells at specific checkpoints, preventing their progression towards mitosis.

Experimental Design and Workflow

A systematic approach is essential for generating reliable and interpretable data. The overall workflow involves a tiered screening process, starting with a broad assessment of cytotoxicity and progressing to more detailed mechanistic studies for promising candidates.

General Workflow for In Vitro Evaluation

The following diagram outlines a logical progression for testing novel N-phenylbenzamide derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation Compound N-Phenylbenzamide Derivative Library MTT Cytotoxicity Screening (MTT Assay) Broad Panel of Cancer Cell Lines Compound->MTT Treat cells IC50 Determine IC50 Values MTT->IC50 Analyze data Lead Identify Lead Compounds (Potent & Selective) IC50->Lead Apoptosis Apoptosis Assay (Annexin V / PI Staining) Lead->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Lead->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot for Kinase Inhibition) Apoptosis->Pathway CellCycle->Pathway Conclusion Comprehensive Profile of Anticancer Activity Pathway->Conclusion

Caption: A tiered workflow for the in vitro evaluation of N-phenylbenzamide derivatives.

Critical Experimental Considerations
  • Compound Solubilization: Most organic compounds are first dissolved in dimethyl sulfoxide (DMSO). It is crucial to establish the maximum tolerable DMSO concentration for your chosen cell lines (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Cell Line Selection: Use a panel of cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of activity.[1] Including a non-malignant cell line can provide an early indication of selectivity and potential toxicity.[2][10]

  • Controls: Every experiment must include:

    • Negative Control: Cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Cisplatin) to validate the assay's performance.

Core Protocols and Methodologies

The following protocols are detailed to ensure reproducibility and scientific rigor.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.[11]

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell viability.[6] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of choice

  • Complete culture medium

  • N-phenylbenzamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or controls).

    • Incubate for the desired exposure time (typically 48-72 hours).[14]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[12]

    Expert Insight: This incubation should be done in serum-free media if possible, as components in serum can interfere with the reduction of MTT and affect results.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.[12]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.[14]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.[6]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between live, apoptotic, and necrotic cells, providing insight into the mode of cell death.

Principle of the Assay: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the clear distinction of four cell populations.[8]

Materials:

  • 6-well plates

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the N-phenylbenzamide derivative at concentrations around its IC₅₀ value for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic method like trypsin-EDTA, as enzymatic digestion can damage the cell membrane.

    • Suspension cells: Collect cells directly.

    • Centrifuge the cells at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry immediately (within 1 hour). Excite with a 488 nm laser and collect FITC emission (green) and PI emission (red).

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[17]

Materials:

  • 6-well plates

  • Flow cytometry tubes

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing PI and RNase A)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

    Expert Insight: Fixation with ethanol is crucial as it permeabilizes the cell membrane, allowing PI to enter and stain the DNA.[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI Staining Solution.

    Expert Insight: The inclusion of RNase A in the staining solution is essential because PI can also bind to double-stranded RNA. RNase A degrades the RNA, ensuring that the fluorescence signal comes exclusively from DNA.[18]

  • Data Acquisition:

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, measuring the red fluorescence of PI.

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will be generated.

  • The first peak represents cells in the G0/G1 phase.

  • The second, taller peak represents cells in the G2/M phase.

  • The region between these two peaks represents cells in the S phase.

  • An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests the compound interferes with that particular cell cycle checkpoint.

Data Presentation and Interpretation

Summarizing Cytotoxicity Data

Results from the MTT assay should be tabulated to allow for easy comparison of the potency of different derivatives across multiple cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel N-Phenylbenzamide Derivatives

Compound IDSubstitution PatternIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HeLa (Cervical)
NPB-01 4-Fluoro7.5[4]8.9[4]9.3[4]
NPB-02 4-Methoxy8.9[4]9.2[4]11.1[4]
NPB-03 2-Methoxy> 50> 50> 50
Doxorubicin (Positive Control)0.80.51.1

Data are hypothetical but based on published findings for illustrative purposes.[4]

Connecting Mechanistic Assays

The power of this three-assay approach lies in building a cohesive narrative. For instance, a potent compound like NPB-01 from Table 1 would be further analyzed. If Annexin V/PI analysis shows a significant increase in the apoptotic cell population and cell cycle analysis reveals a strong G2/M arrest, it provides compelling evidence that the compound's cytotoxic effect is mediated through the induction of apoptosis and cell cycle disruption.

Postulated Mechanism of Action

While the exact mechanism can vary, many N-phenylbenzamide derivatives are designed as kinase inhibitors.[4] For example, they may target key proteins in signaling pathways that control cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Upstream Kinase (e.g., ABL1) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Activates Apoptosis Apoptosis Kinase1->Apoptosis Normally Inhibits Arrest Cell Cycle Arrest Kinase1->Arrest Normally Prevents Prolif Cell Proliferation & Survival Kinase2->Prolif NPB N-Phenylbenzamide Derivative NPB->Kinase1 INHIBITS

Sources

The Strategic deployment of 2-Fluoro-N-Phenylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the N-phenylbenzamide core represents a "privileged scaffold" – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The introduction of a fluorine atom at the 2-position of the benzoyl moiety, yielding 2-fluoro-N-phenylbenzamide, imparts a unique combination of steric and electronic properties that medicinal chemists can strategically leverage. The high electronegativity of fluorine can modulate the acidity of the amide N-H group, influence metabolic stability, and enhance binding affinity through favorable interactions with biological targets.[1] This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for employing 2-fluoro-N-phenylbenzamide and its derivatives in medicinal chemistry campaigns.

Core Principles of Synthesis: Crafting the 2-Fluoro-N-Phenylbenzamide Scaffold

The construction of the 2-fluoro-N-phenylbenzamide backbone is primarily achieved through standard amide bond formation reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the presence of other functional groups. Two principal pathways are commonly employed:

Pathway 1: Acylation with 2-Fluorobenzoyl Chloride

This is a robust and widely used method that involves the reaction of aniline or its derivatives with 2-fluorobenzoyl chloride. The high reactivity of the acid chloride ensures efficient acylation. A non-nucleophilic base is typically included to scavenge the HCl byproduct.[2]

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid

Experimental Workflow: Synthesis of 2-Fluoro-N-Phenylbenzamide

G cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Reaction1 Reaction Mixture (Reflux) 2-Fluorobenzoyl_Chloride->Reaction1 Aniline Aniline Aniline->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent1 Aprotic Solvent (e.g., Toluene) Solvent1->Reaction1 Workup1 Aqueous Workup & Filtration Reaction1->Workup1 Product1 2-Fluoro-N-phenylbenzamide Workup1->Product1 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Reaction2 Reaction Mixture (Room Temperature) 2-Fluorobenzoic_Acid->Reaction2 Aniline2 Aniline Aniline2->Reaction2 Coupling_Reagents Coupling Reagents (e.g., DIC, HOBt) Coupling_Reagents->Reaction2 Solvent2 Aprotic Solvent (e.g., CH2Cl2) Solvent2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Product2 2-Fluoro-N-phenylbenzamide Workup2->Product2

Caption: Synthetic pathways for 2-fluoro-N-phenylbenzamide.

Application Note 1: Development of Antiviral Agents

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of novel antiviral agents, particularly against Enterovirus 71 (EV71).[3] The strategic placement of substituents on both the benzoyl and aniline rings allows for the fine-tuning of antiviral activity and pharmacokinetic properties.

Protocol: Synthesis of a 2-Fluoro-N-phenylbenzamide Derivative for Antiviral Screening

This protocol describes the synthesis of a representative 2-fluoro-N-phenylbenzamide derivative using the amide coupling methodology.

Materials:

  • 2-Fluorobenzoic acid

  • 4-Bromoaniline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 mmol) in dichloromethane (20 mL).

  • Activation: Add HOBt (1.2 mmol) and DIC (1.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (diisopropylurea) may be observed.

  • Amine Addition: Add 4-bromoaniline (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea precipitate.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-fluoro-N-(4-bromophenyl)benzamide.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Application Note 2: Targeting Kinetoplastid Parasites

Derivatives of N-phenylbenzamide have shown significant activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[4] These compounds often function as DNA minor groove binders, interfering with essential cellular processes in the parasite.[4] The 2-fluoro-N-phenylbenzamide scaffold can be further elaborated with cationic groups, such as amidines or guanidines, to enhance DNA binding and antiparasitic activity.

Conceptual Workflow for Antiparasitic Drug Discovery

G Scaffold_Selection Scaffold Selection: 2-Fluoro-N-phenylbenzamide SAR_Exploration Structure-Activity Relationship (SAR) Exploration Scaffold_Selection->SAR_Exploration Cationic_Group_Addition Addition of Cationic Groups (e.g., Amidines) SAR_Exploration->Cationic_Group_Addition In_Vitro_Screening In Vitro Screening against Kinetoplastid Parasites Cationic_Group_Addition->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., against HEK cells) In_Vitro_Screening->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: Drug discovery workflow for antiparasitic agents.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of 2-fluoro-N-phenylbenzamide derivatives against a generic kinase target to illustrate how data can be presented.

Compound IDR1 (Aniline Ring)R2 (Benzoyl Ring)IC50 (nM)
FN-1 HH5,200
FN-2 4-BrH850
FN-3 4-OCH3H1,200
FN-4 4-Br5-Cl350
FN-5 4-OCH35-Cl600

Application Note 3: Modulation of Cellular Receptors and Enzymes

The 2-fluoro-N-phenylbenzamide scaffold is also a valuable starting point for the development of modulators of various cellular targets. For instance, derivatives have been explored as positive allosteric modulators of the prostaglandin EP2 receptor and as inhibitors of acetylcholinesterase and butyrylcholinesterase.[5][6] The fluorine atom can play a crucial role in establishing specific interactions within the binding pocket of the target protein.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general outline for assessing the inhibitory activity of 2-fluoro-N-phenylbenzamide derivatives against acetylcholinesterase (AChE).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (2-fluoro-N-phenylbenzamide derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer (ensure the final DMSO concentration is low, e.g., <1%).

  • Assay Protocol (in a 96-well plate):

    • To each well, add 20 µL of the test compound solution (or buffer for control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Immediately start monitoring the absorbance at 412 nm every minute for 10-15 minutes at a constant temperature.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion: A Versatile Scaffold for Drug Discovery

2-Fluoro-N-phenylbenzamide has proven to be a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the tunable nature of its physicochemical properties through substitution on the aromatic rings make it an attractive starting point for the development of a wide range of therapeutic agents. The strategic incorporation of fluorine provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtle yet significant effects of fluorination on molecular interactions continues to grow, the utility of 2-fluoro-N-phenylbenzamide and its derivatives in the design of novel therapeutics is set to expand even further.

References

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3737-3751. [Link]

  • García-Hernández, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13349-13369. [Link]

  • Zhang, Y., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1757. [Link]

  • Murbach, G., et al. (2022). Examples of approved drugs containing an N‐phenylbenzamide motif. ResearchGate. [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Kos, J., et al. (2021). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Jiang, J., et al. (2012). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 3(10), 819-824. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of Benzamide Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Benzamide and its derivatives represent a critical class of compounds with wide-ranging applications in pharmaceuticals, agriculture, and industrial chemistry. Accurate and sensitive quantification of these compounds is essential for drug development, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high selectivity, sensitivity, and structural elucidation capabilities.[1] This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for the robust analysis of benzamide compounds using GC-MS. We delve into the causality behind critical experimental choices, from sample preparation strategies, including derivatization, to the optimization of chromatographic and mass spectrometric parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable methods for benzamide analysis.

Introduction to Benzamide Analysis

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous active pharmaceutical ingredients (APIs) with antipsychotic, antiemetic, and gastroprokinetic properties. In agriculture, substituted benzamides are utilized as effective herbicides. Given their prevalence and biological activity, the ability to accurately identify and quantify benzamides in various matrices—from pharmaceutical formulations to environmental samples—is of paramount importance.

GC-MS is exceptionally well-suited for this task due to the volatility and thermal stability of many benzamide derivatives. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it a "gold standard" for forensic and analytical substance identification.[1]

The Rationale for GC-MS and the Role of Derivatization

The suitability of a compound for GC analysis hinges on its ability to transition into the gas phase without thermal degradation. While many simple benzamides are sufficiently volatile, the presence of polar functional groups (-NH, -OH) can lead to undesirable interactions within the GC system.

Causality Behind Analytical Challenges:

  • Polarity and Peak Tailing: The active hydrogens on the amide group can form hydrogen bonds with active sites (e.g., residual silanol groups) on the GC inlet liner and column surface. This secondary interaction causes a portion of the analyte molecules to be retained longer than others, resulting in asymmetric or "tailing" peaks, which compromise resolution and quantification accuracy.[2]

  • Thermal Instability: Some complex benzamides or those with sensitive functional groups may degrade at the high temperatures of the GC injector port, leading to inaccurate results.

Derivatization as a Solution: To mitigate these issues, chemical derivatization is often employed. This process involves chemically modifying the analyte to create a derivative with more favorable properties for GC analysis.[3] The primary goals are:

  • Reduce Polarity: By replacing active hydrogens with non-polar groups, derivatization minimizes unwanted column interactions.[2]

  • Increase Volatility: The resulting derivative often has a lower boiling point, allowing it to move through the GC system at lower temperatures.

  • Enhance Thermal Stability: Protecting polar functional groups can prevent thermal decomposition in the injector.[2]

Silylation is one of the most common derivatization techniques for compounds containing -OH, -NH, and -COOH groups.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to replace them with a trimethylsilyl (TMS) group, effectively masking the polarity of the original functional group. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide, meaning amides may require more stringent reaction conditions (e.g., elevated temperature, longer reaction time) to ensure complete conversion.

Sample Preparation: From Matrix to Analyte

A robust and reproducible sample preparation workflow is the foundation of a successful GC-MS analysis. The goal is to extract the benzamide analytes from the sample matrix, remove interferences, and concentrate the sample into a solvent compatible with the GC system.[4]

Extraction Techniques

The choice of extraction method depends on the sample matrix (e.g., soil, plasma, vegetable matter, pharmaceutical tablets).

  • Solvent Extraction: For solid samples, extraction with an organic solvent like methanol or ethyl acetate is common. A typical procedure involves homogenizing the sample, adding the solvent, extracting for a set period (e.g., 1 hour), and repeating the process to ensure complete recovery.[5]

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for cleaning up complex liquid samples and isolating analytes. It provides cleaner extracts compared to liquid-liquid extraction, leading to interference-free analysis.[6] For amides, normal-phase adsorbents can be used to effectively separate them from lipid-rich matrices.[6]

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is highly effective for analyzing pesticide residues (including benzamide-based ones) in food and agricultural samples. It involves an initial extraction with a solvent like acetonitrile followed by a cleanup step using dispersive SPE.[7]

Concentration and Solvent Exchange

After extraction, the sample is often too dilute for direct analysis. Nitrogen blowdown evaporation is a standard technique to gently evaporate the extraction solvent, thereby concentrating the analytes.[4] This step is also crucial for solvent exchange, allowing the analyst to transfer the analytes from a high-boiling-point extraction solvent into a more volatile one (e.g., hexane, dichloromethane) suitable for GC injection.[4][8]

GC-MS Instrumentation and Protocols

Optimal instrument parameters are critical for achieving good separation and sensitive detection. The following tables provide validated starting points for method development.

Gas Chromatography (GC) Parameters
ParameterRecommended SettingRationale & Causality
GC Column Rxi-624sil MS, HP-5MS, or equivalent (30-60m, 0.25-0.32mm ID, 1.4-1.8 µm film)These mid-polarity columns provide excellent separation for a wide range of semi-volatile compounds, including many benzamide derivatives.[5][6] Thicker films can help reduce peak tailing for more polar compounds.
Carrier Gas Helium, Flow Rate: 1.0–2.0 mL/minHelium is the standard inert carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer's vacuum system.[5][9]
Injector Temp. 230–280 °CMust be hot enough to ensure rapid volatilization of the analytes without causing thermal degradation.[5]
Injection Mode Splitless (for trace analysis) or SplitSplitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity. A split injection is used for more concentrated samples to avoid overloading the column.
Oven Program Initial: 40–80 °C (hold 2-4 min), Ramp: 10–25 °C/min to 260–290 °C (hold 2-5 min)A temperature ramp is essential to separate compounds with different boiling points. The program should be optimized to ensure benzamides are well-resolved from matrix components.[5]
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale & Causality
Ionization Mode Electron Ionization (EI)EI at a standard energy of 70 eV produces reproducible fragmentation patterns that can be compared against established mass spectral libraries for confident compound identification.[5]
Ion Source Temp. 230 °CMaintains the analytes in the gas phase and promotes efficient ionization while minimizing thermal degradation within the source.[5]
Interface Temp. 250–280 °CPrevents condensation of the analytes as they transfer from the GC column to the MS ion source.[5]
Acquisition Mode Full Scan (Qualitative), Selected Ion Monitoring (SIM) (Quantitative)Full Scan mode acquires a full mass spectrum, which is ideal for identifying unknown compounds. SIM mode monitors only a few characteristic ions for the target analyte, dramatically increasing sensitivity and selectivity for quantification.[5][6]
Data Interpretation: The Signature Fragmentation of Benzamides

Under EI conditions, benzamides exhibit predictable fragmentation patterns that are key to their identification.

  • Alpha Cleavage: The most common fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage).[10] This results in the formation of a highly stable, resonance-stabilized benzoyl cation. For unsubstituted benzamide, this ion appears at a mass-to-charge ratio (m/z) of 105.[11]

  • Subsequent Fragmentation: The benzoyl cation (m/z 105) can then lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.[11][12]

  • McLafferty Rearrangement: Amides that possess a hydrogen atom on the gamma-carbon relative to the carbonyl group can undergo a McLafferty rearrangement, which is a characteristic fragmentation for certain structures.[13][14]

The presence of the m/z 105 and m/z 77 ions is a strong indicator of a simple benzamide structure. Substituents on the benzene ring will shift the mass of these characteristic ions accordingly.

Method Validation: Ensuring Trustworthy Results

A developed analytical method must be validated to ensure it is fit for its intended purpose.[1] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target benzamide compounds. Key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).Clean separation of the analyte peak from all other peaks in the chromatogram.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (R²) > 0.99 for the calibration curve over a defined range.[15]
Accuracy The closeness of the test results to the true value. Often assessed via spike-recovery experiments.Recovery typically within 80–120%.[7][9]
Precision The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2-15%, depending on the concentration level.[7][15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).[16]

Detailed Experimental Protocols

Protocol 1: General Sample Extraction (from a Solid Matrix)
  • Accurately weigh ~1 g of the homogenized sample into a glass vial.[5]

  • Add 10 mL of GC-grade methanol.[5]

  • Vortex vigorously for 1 minute, then place in a sonicator bath or on a shaker for 1 hour.[5]

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant (the methanol extract) to a clean vial.

  • Repeat steps 2-5 with a fresh 10 mL of methanol and combine the supernatants.[5]

  • Evaporate the combined extracts to a volume of ~1 mL under a gentle stream of nitrogen.[4][5]

  • Filter the final extract through a 0.45 µm syringe filter into a 1.5 mL autosampler vial for analysis.[5][8]

Protocol 2: Silylation Derivatization with BSTFA

Causality Note: This protocol is for benzamides that exhibit poor chromatography. It replaces active hydrogens with TMS groups to improve peak shape and volatility.

  • Transfer 100 µL of the final extract from Protocol 1 into a clean, dry micro-reaction vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen. It is critical to remove all moisture, as it can deactivate the silylating reagent.

  • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and heat at 70-80 °C for 45-60 minutes. Amides may require longer reaction times than other functional groups.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Protocol 3: GC-MS Analysis Workflow
  • Set up the GC-MS system using the parameters outlined in Tables 4.1 and 4.2 as a starting point.

  • Prepare a calibration curve by diluting a certified benzamide standard to at least five concentration levels.[15] If derivatization is used for samples, the standards must also be derivatized.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the calibration standards, followed by the prepared samples.

  • Process the data:

    • For qualitative analysis, identify the benzamide peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST).

    • For quantitative analysis, integrate the peak area of the target ion(s) in SIM mode and calculate the concentration using the linear regression equation from the calibration curve.

Visualizations & Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix Extraction Extraction (Solvent, SPE, QuEChERS) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization Derivatization (if needed) Concentration->Derivatization FinalSample Final Sample in Vial Derivatization->FinalSample GC Gas Chromatography (Separation) FinalSample->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Overall workflow for the GC-MS analysis of benzamide compounds.

Caption: Silylation of a primary benzamide using BSTFA.

Fragmentation M Benzamide [M]⁺˙ m/z 121 A Benzoyl Cation m/z 105 M->A - •NH₂ B Phenyl Cation m/z 77 A->B - CO

Caption: Key EI fragmentation pathway for unsubstituted benzamide.

References

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Analysis method for amide compounds.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]

  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Publishing. [Link]

  • Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Sample Preparation and Gas Chromatography of Primary Fatty Acid Amides. PubMed. [Link]

  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Halide Abstraction-Mediated Synthesis of a Highly Twisted Amide. American Chemical Society Publications. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

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Application Note: A Robust and General Protocol for the Synthesis of Substituted N-Phenylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted N-phenylbenzamides are a crucial class of compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a detailed, reliable, and broadly applicable protocol for the synthesis of these amides via a carbodiimide-mediated coupling reaction. We focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a method renowned for its high yields, mild reaction conditions, and suppression of side reactions.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and troubleshooting advice to ensure reproducible and verifiable results.

Introduction and Scientific Principle

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, the direct reaction is often inefficient as the acidic carboxylic acid and basic amine preferentially undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[5] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

This protocol utilizes carbodiimide coupling agents, such as EDC, which activate the carboxylic acid to facilitate nucleophilic attack by the amine.[3][5]

Mechanism of EDC/HOBt Coupling:

The reaction proceeds through a multi-step mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.[3][6]

  • Formation of HOBt Active Ester: The O-acylisourea intermediate is susceptible to rearrangement and racemization.[3][6] 1-Hydroxybenzotriazole (HOBt) is introduced as an additive to rapidly intercept this intermediate, forming an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still sufficiently reactive towards the amine.[7]

  • Nucleophilic Attack by Amine: The substituted aniline (amine) attacks the carbonyl carbon of the HOBt-active ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired N-phenylbenzamide. The byproduct of EDC is a water-soluble urea derivative, which simplifies purification.[4]

The addition of HOBt is critical for ensuring high yields and minimizing epimerization if chiral centers are present.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of a representative substituted N-phenylbenzamide.

2.1. Materials and Equipment

  • Reagents:

    • Substituted Benzoic Acid (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

    • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq) (Optional, see note)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

    • Standard laboratory glassware

2.2. General Synthesis Workflow

The overall process from starting materials to the final purified product is outlined below.

G cluster_prep Reaction Setup cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Extraction cluster_purify Purification & Analysis SM Starting Materials: Substituted Benzoic Acid Substituted Aniline Solvent Dissolve in Anhydrous DCM/DMF SM->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Cool Cool to 0 °C (Ice Bath) Inert->Cool Add_Reagents Add HOBt, DIPEA (if used), and EDC sequentially Cool->Add_Reagents Stir_Cold Stir at 0 °C for 30 min Add_Reagents->Stir_Cold Stir_RT Warm to Room Temp. Stir for 12-24h Stir_Cold->Stir_RT Monitor Monitor by TLC Stir_RT->Monitor Quench Quench with Water/1M HCl Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO3 3. Brine Extract->Wash Dry Dry (Na2SO4/MgSO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chroma Purify by Silica Gel Column Chromatography Concentrate->Chroma Characterize Characterize Product: NMR, MS, mp Chroma->Characterize Final Final Product: Substituted N-Phenylbenzamide Characterize->Final

Caption: General workflow for the synthesis of N-phenylbenzamides.

2.3. Step-by-Step Protocol

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted benzoic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

    • Scientist's Note: The choice of solvent depends on the solubility of the starting materials. DCM is often preferred for easier workup, while DMF can be better for less soluble compounds.[8] Ensure the solvent is anhydrous to prevent hydrolysis of the reactive intermediates.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add the substituted aniline (1.1 eq), HOBt·H₂O (1.2 eq), and then portion-wise, EDC·HCl (1.5 eq).

    • Scientist's Note: A slight excess of the aniline and coupling reagents ensures the complete consumption of the limiting benzoic acid. EDC is added last and in portions to control the initial exothermic reaction.

    • A Note on Base: If using the hydrochloride salt of an amine starting material or if the reaction is sluggish, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 eq) can be added to neutralize the acid and facilitate the reaction.[9]

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The consumption of the limiting starting material (usually the benzoic acid) indicates the reaction is complete.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[10]

    • Scientist's Note: The acid wash removes unreacted amine and any basic components like DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylbenzamide.[11][12]

Validation and Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.[10][12]

TechniquePurposeExpected Observations for a Generic N-Phenylbenzamide
¹H NMR Structural confirmation and purity assessment.Aromatic protons (δ 7-8 ppm), a broad singlet for the N-H proton (δ 8-10 ppm), and signals corresponding to substituents.[13][14]
¹³C NMR Confirms the carbon framework.A characteristic amide carbonyl signal (δ 165-175 ppm), along with aromatic and substituent carbons.[15]
Mass Spec (MS) Molecular weight confirmation.The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the product.[10]
Melting Point Purity check.A sharp and defined melting point range consistent with literature values for known compounds.

Example Data: For the synthesis of 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide, the following characterization data was reported:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.10 (s, 1H, NH), 7.74 (d, 2H), 7.51 (d, 2H), 7.21 (m, 2H), 6.90 (d, 1H), 4.97 (s, 2H, NH₂), 3.84 (s, 3H, OCH₃).[10]

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.5 (C=O), 150.1, 137.3, 136.5, 131.9, 127.3, 121.5, 117.3, 116.6, 113.6, 109.6, 55.6 (OCH₃).[10]

  • ESI-HRMS: m/z: 321.02365 [M+H]⁺ (Calculated for C₁₄H₁₄BrN₂O₂: 321.02387).[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagents (hydrolyzed).- Wet solvent or glassware.- Unreactive starting materials.- Use fresh, high-quality EDC and HOBt.- Ensure all glassware is oven-dried and use anhydrous solvents.- Add DIPEA; consider a more potent coupling agent like HATU for very unreactive substrates.[9]
Starting Material Remains - Insufficient equivalents of coupling reagents.- Reaction time too short.- Increase equivalents of EDC/HOBt to 1.5/1.2 respectively.- Allow the reaction to run for a longer period (up to 48h).
Difficult Purification - Urea byproduct from EDC co-elutes with the product.- Ensure thorough aqueous work-up. The urea from EDC is water-soluble. If DCC was used, the DCU byproduct is insoluble and can be filtered off.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC·HCl and HOBt are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • DCM is a suspected carcinogen. Handle with care and minimize exposure.

  • DIPEA is corrosive and flammable. Handle in a fume hood away from ignition sources.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gutiérrez, M., et al. (2021). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Retrieved from [Link]

  • Shang, L., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Retrieved from [Link]

  • Reddy, P. V., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Moore, J. A., & Mehta, P. (1998). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

  • Liu, X., et al. (2014). NMR studies of rotamers with multi-substituted amides. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

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Application Note: A Systematic Approach for Evaluating 2-fluoro-N-phenylbenzamide as a Candidate for Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug and materials development on the systematic evaluation of novel organic compounds, using 2-fluoro-N-phenylbenzamide as a primary example, for applications in nonlinear optical (NLO) materials. While 2-fluoro-N-phenylbenzamide is not yet established in NLO literature, its molecular structure—featuring an amide bridge, π-conjugated phenyl rings, and an electronegative fluorine substituent—presents a compelling case for investigation. This guide outlines a holistic workflow, from initial computational screening and chemical synthesis to advanced optical characterization. It provides detailed, field-proven protocols for Density Functional Theory (DFT) calculations, synthesis, single-crystal growth, and the critical NLO measurement techniques: Kurtz-Perry powder analysis for second-harmonic generation (SHG) and the Z-scan method for third-order nonlinearities. The objective is to equip researchers with a robust framework to identify and characterize the next generation of organic NLO materials.

Introduction: The Quest for Novel Organic NLO Materials

Nonlinear optics governs the interaction of intense light with materials, leading to phenomena such as frequency conversion and all-optical switching, which are foundational to modern photonics and optoelectronics.[1] Organic materials have emerged as highly promising candidates for NLO applications due to their large optical nonlinearities, rapid response times, and the inherent flexibility of molecular design.[2][3] The key to a strong NLO response in organic molecules often lies in a combination of a π-conjugated system and an asymmetric charge distribution, typically achieved through electron-donating and electron-accepting groups.[2]

2-fluoro-N-phenylbenzamide is an intriguing, yet underexplored, candidate in this context. Its structure contains:

  • A π-Conjugated System: Two phenyl rings linked by an amide bridge provide a pathway for electron delocalization.

  • An Amide Bridge (-CONH-): This group can facilitate intramolecular charge transfer (ICT), a critical mechanism for second-order NLO activity.

  • A Fluorine Substituent: As a strongly electronegative atom, fluorine can modulate the electronic properties of the phenyl ring, potentially enhancing molecular hyperpolarizability and influencing crystal packing.

This application note presents a comprehensive, systematic methodology to evaluate the NLO potential of 2-fluoro-N-phenylbenzamide, serving as a universal protocol for any new organic compound.

Part 1: In Silico Evaluation via Computational Modeling

Expertise & Causality: Before committing resources to synthesis, computational chemistry offers an inexpensive and powerful way to predict molecular NLO properties.[4] By calculating the first hyperpolarizability (β), a measure of the molecule's intrinsic second-order NLO response, we can screen candidates and gain insight into their structure-property relationships.[5][6] Density Functional Theory (DFT) is the workhorse method for these predictions.[2][7]

Protocol 1: DFT Calculation of Molecular Hyperpolarizability
  • Molecular Geometry Optimization:

    • Construct the 3D structure of 2-fluoro-N-phenylbenzamide using software like GaussView or Avogadro.

    • Perform a geometry optimization using DFT. A common and effective functional/basis set combination is B3LYP/6-311+G(d,p). This step finds the molecule's lowest energy conformation.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • NLO Property Calculation:

    • Using the optimized coordinates, perform a "Polar" calculation. This computes the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) tensor components.

    • Trustworthiness: For more accurate β values, especially for charge-transfer systems, long-range corrected functionals like CAM-B3LYP are recommended.[7] It is good practice to benchmark results with multiple functionals.

G cluster_workflow Computational Workflow start Construct 3D Molecule opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check polar NLO Property Calculation (Polar=CAM-B3LYP) check->polar No reopt Re-optimize Structure check->reopt Yes end Analyze μ, α, β Tensors polar->end reopt->opt

Caption: Workflow for DFT prediction of NLO properties.

Interpreting Computational Data

The calculated values provide the first indication of NLO potential. A high value for the total first hyperpolarizability (β_tot_) suggests a strong molecular second-order NLO response.

ParameterSymbolHypothetical Value (a.u.)Significance
Dipole Momentμ3.5 DIndicates charge asymmetry, a prerequisite for NLO activity.
Avg. Polarizability<α>150Relates to the linear refractive index.
First Hyperpolarizabilityβ_tot_15 x 10⁻³⁰ esuKey predictor of second-order NLO efficiency. Higher is better.

Part 2: Synthesis and High-Quality Crystal Growth

Expertise & Causality: The bulk NLO properties of a material are critically dependent on the arrangement of molecules in the crystal lattice. For second-order effects like SHG, a non-centrosymmetric crystal structure is an absolute requirement. Therefore, obtaining high-purity material and growing single crystals of excellent quality are paramount experimental steps.

Protocol 2: Synthesis of 2-fluoro-N-phenylbenzamide

This protocol is adapted from standard amide coupling reactions.[8][9]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq) and a mild base like pyridine (1.2 eq) in a dry solvent such as toluene or dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.05 eq) in the same dry solvent dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

  • Workup: Quench the reaction with water. If using DCM, separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-fluoro-N-phenylbenzamide as a crystalline solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 3: Single Crystal Growth by Slow Evaporation (SEST)

The slow evaporation solution technique (SEST) is a reliable method for growing high-quality organic crystals.[10][11]

  • Solvent Screening: Identify a solvent or solvent system in which the compound has moderate solubility. The ideal solvent allows for slow crystal formation over days or weeks.[12]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the solution is free of dust and other particulates by filtering it through a syringe filter into a clean crystallizing dish or vial.

  • Evaporation Control: Cover the vessel with parafilm and pierce a few small holes with a needle. This restricts the rate of solvent evaporation, which is crucial for growing large, well-ordered crystals.[13]

  • Incubation: Place the vessel in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

  • Harvesting: Once crystals of suitable size (ideally > 0.1 x 0.1 x 0.1 mm) have formed, carefully harvest them from the solution using a spatula or forceps.

G cluster_workflow Single Crystal Growth Workflow start Synthesized & Purified 2-fluoro-N-phenylbenzamide solvent Solvent Screening (Moderate Solubility) start->solvent prep Prepare Saturated Solution (Filter to remove dust) solvent->prep evap Slow Evaporation (Vial with pinholes) prep->evap incubate Incubate in Vibration-Free Environment evap->incubate harvest Harvest High-Quality Single Crystals incubate->harvest

Caption: Workflow for the Slow Evaporation Solution Technique (SEST).

Part 3: Essential Structural and Optical Characterization

Protocol 4: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method to determine the precise 3D arrangement of molecules in the crystal. Its most critical output for NLO applications is the crystallographic space group. If the space group is centrosymmetric (possesses a center of inversion), the bulk second-order NLO susceptibility (χ⁽²⁾) will be zero, and no SHG can occur.[14] A non-centrosymmetric space group is a necessary condition for a material to be SHG-active.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: The collected data is used to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, angles, and the space group. For instance, the related compound 2-fluoro-N,N-diphenylbenzamide was found to crystallize in the centrosymmetric space group Pbca, rendering it SHG-inactive.[9] This highlights the importance of this experimental verification.

Protocol 5: UV-Vis-NIR Spectroscopy

Causality: A material's utility for frequency conversion depends on its transparency at both the fundamental and the generated harmonic wavelengths. This protocol determines the material's optical transmission window.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol).

  • Measurement: Record the absorbance spectrum using a dual-beam UV-Vis-NIR spectrophotometer from approximately 200 nm to 1100 nm.

  • Analysis: The lower cutoff wavelength is the point where the material begins to absorb strongly. For a material to be useful for frequency doubling a 1064 nm laser, it must be transparent at both 1064 nm (fundamental) and 532 nm (second harmonic).

Part 4: Nonlinear Optical Property Measurement

Protocol 6: Second-Harmonic Generation (SHG) Screening via the Kurtz-Perry Powder Technique

Expertise: The Kurtz-Perry method is a rapid and reliable technique for screening new materials for SHG activity.[15][16] It provides a semi-quantitative measure of the SHG efficiency relative to a well-known standard like Potassium Dihydrogen Phosphate (KDP) or urea.[17][18]

  • Sample Preparation: Gently grind the crystalline material into a fine powder. Sieve the powder to obtain a uniform particle size range (e.g., 75-150 μm). Pack the powder into a thin cell with transparent windows.

  • Experimental Setup:

    • Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

    • Direct the laser beam onto the powder sample.

    • Use a filter to block the fundamental 1064 nm light after the sample.

    • Detect the generated second-harmonic signal at 532 nm using a photomultiplier tube (PMT) connected to an oscilloscope.

  • Measurement & Comparison: Measure the intensity of the 532 nm signal from the sample. Repeat the measurement under identical conditions with a reference powder (e.g., KDP) of the same particle size. The relative SHG efficiency is the ratio of the signal intensities.

G Laser Pulsed Nd:YAG Laser (1064 nm) Sample Powder Sample (2-fluoro-N-phenylbenzamide) Laser->Sample Filter 1064 nm Cutoff Filter Sample->Filter PMT Photomultiplier Tube (PMT) Filter->PMT Scope Oscilloscope (Measures 532 nm Signal) PMT->Scope G Laser Gaussian Laser Beam Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture (Closed-Aperture only) Sample->Aperture Detector Photodetector Aperture->Detector

Caption: Schematic of the Z-scan experimental setup.

Summary of Expected Data and Interpretation

A complete evaluation will yield a comprehensive dataset for the candidate material.

PropertyTechniqueFavorable ResultInterpretation
Crystal System SC-XRDNon-centrosymmetricNecessary condition for second-order NLO (SHG) activity.
UV Cutoff UV-Vis-NIR< 400 nmIndicates good transparency in the visible spectrum.
SHG Efficiency Kurtz-Perry> 0.5 x KDPSuggests promising potential for frequency conversion applications.
Nonlinear Refraction Z-Scann₂ ~ 10⁻¹³ esuA large value is desirable for all-optical switching devices.
Nonlinear Absorption Z-ScanLarge βIndicates potential for optical limiting applications.
Third-Order Susceptibility Z-Scanχ⁽³⁾ ~ 10⁻¹² esuOverall figure of merit for third-order NLO response.

Conclusion

This application note provides a rigorous, multi-step framework for the comprehensive evaluation of novel organic compounds, such as 2-fluoro-N-phenylbenzamide, as potential nonlinear optical materials. By integrating computational prediction with systematic synthesis, crystal engineering, and precise optical characterization, researchers can efficiently screen and identify promising candidates for next-generation photonic technologies. The causality-driven protocols described herein ensure that experimental choices are well-grounded in scientific principles, leading to trustworthy and reproducible results. This systematic approach is essential for accelerating the discovery and development of materials that will define the future of optics and drug development.

References

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The 2-fluoro-N-phenylbenzamide Scaffold: A Versatile Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Benzamide Core

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient drug discovery. The 2-fluoro-N-phenylbenzamide core has emerged as one such scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas, including oncology, virology, and anti-parasitic research. The strategic incorporation of a fluorine atom at the ortho position of the benzoyl ring is a key design element. This modification can significantly influence the molecule's conformational preferences, metabolic stability, and electronic properties, often leading to enhanced potency and a more favorable pharmacokinetic profile.[1] This guide provides an in-depth exploration of the 2-fluoro-N-phenylbenzamide scaffold, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into its structure-activity relationships (SAR).

Rationale for Fluorine Incorporation: A Multifaceted Advantage

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. In the context of the 2-fluoro-N-phenylbenzamide scaffold, the ortho-fluoro substituent offers several key advantages:

  • Conformational Control: The fluorine atom can induce a specific torsional angle between the benzoyl and phenyl rings through steric and electronic interactions. This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent oxidative metabolism at the ortho position, thereby increasing the compound's half-life and bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amide proton, potentially influencing its hydrogen bonding capabilities and overall solubility.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and multipolar interactions, which can contribute to improved binding affinity.

Synthetic Pathways to 2-fluoro-N-phenylbenzamide Analogs

The synthesis of 2-fluoro-N-phenylbenzamide derivatives is typically achieved through standard amide bond formation reactions. Two common and reliable methods are presented below.

Pathway 1: Acylation via 2-Fluorobenzoyl Chloride

This is a robust and widely used method for the synthesis of the scaffold.

2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Reaction Amide Coupling 2-Fluorobenzoyl_chloride->Reaction Substituted_aniline Substituted aniline Substituted_aniline->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, Toluene) Solvent->Reaction Product 2-fluoro-N-phenylbenzamide analog Reaction->Product Byproduct HCl salt of Base Reaction->Byproduct

Caption: Acylation of anilines with 2-fluorobenzoyl chloride.

Protocol 1: Synthesis of a 2-fluoro-N-phenylbenzamide Analog via Acylation

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM] or toluene).

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-fluoro-N-phenylbenzamide analog.[2]

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid

This method utilizes a coupling agent to facilitate the amide bond formation between 2-fluorobenzoic acid and an aniline.

2-Fluorobenzoic_acid 2-Fluorobenzoic acid Reaction Amide Coupling 2-Fluorobenzoic_acid->Reaction Substituted_aniline Substituted aniline Substituted_aniline->Reaction Coupling_agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Product 2-fluoro-N-phenylbenzamide analog Reaction->Product

Caption: Amide coupling of 2-fluorobenzoic acid with anilines.

Protocol 2: Synthesis of a 2-fluoro-N-phenylbenzamide Analog via Amide Coupling

  • Activation: To a solution of 2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1.0 eq) to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the pure 2-fluoro-N-phenylbenzamide analog.[1]

Biological Applications and Screening Protocols

The 2-fluoro-N-phenylbenzamide scaffold has demonstrated significant potential in various therapeutic areas. Below are examples of its application and corresponding screening protocols.

Anticancer Activity

Derivatives of this scaffold have shown promising activity against various cancer cell lines, often through the inhibition of protein kinases.[3]

Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-fluoro-N-phenylbenzamide analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[2][4]

Table 1: Representative Anticancer Activity of 2-fluoro-N-phenylbenzamide Analogs

Compound IDSubstitution on N-phenyl ringCancer Cell LineIC₅₀ (µM)Reference
4e 2-fluoroVarious7.5 - 11.1[2]
4f 3-fluoroVarious7.5 - 11.1[2]
7a 3-(7-(4-fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)TNBCNot specified[5]
Antiviral Activity

The 2-fluoro-N-phenylbenzamide scaffold has been explored for its potential against various viruses, including Enterovirus 71 (EV71).[6]

Protocol 4: In Vitro Antiviral Activity Evaluation (CPE Reduction Assay)

  • Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in a 96-well plate and grow until a confluent monolayer is formed.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a virus control (no compound), a cell control (no virus or compound), and a positive control (a known antiviral drug).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ and monitor for the appearance of cytopathic effect (CPE) in the virus control wells.

  • CPE Observation: Once the virus control wells show significant CPE (typically 80-90%), visually score the CPE in all wells under a microscope.

  • Cell Viability Assay (Optional but Recommended): Perform a cell viability assay, such as the MTT assay described above, to quantify the protective effect of the compounds.

  • Data Analysis: Calculate the EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced CPE) and the CC₅₀ (the concentration that causes 50% cytotoxicity in the absence of the virus). The selectivity index (SI = CC₅₀/EC₅₀) is a crucial parameter for evaluating the therapeutic potential of the compound.[7]

Table 2: Representative Antiviral Activity of N-phenylbenzamide Analogs

Compound IDSubstitution on N-phenyl ringVirus StrainIC₅₀ (µM)CC₅₀ (µM)SIReference
1e 4-bromo (on 3-amino-4-methoxybenzamide)EV715.7 ± 0.8 - 12 ± 1.2620 ± 0.0>50[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-fluoro-N-phenylbenzamide scaffold has provided valuable insights into the structural requirements for biological activity.

Scaffold 2-fluoro-N-phenylbenzamide Scaffold R1 Substituents on the N-phenyl ring (R1) Scaffold->R1 R2 Modifications on the 2-fluorobenzoyl ring (R2) Scaffold->R2 Activity Biological Activity R1->Activity R2->Activity Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity PK_properties Pharmacokinetic Properties Activity->PK_properties

Caption: Key areas for SAR exploration on the scaffold.

  • N-phenyl Ring Substituents: The nature and position of substituents on the N-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens, have been shown to be beneficial for antiparasitic and anticonvulsant activities.[8] The position of these substituents also plays a crucial role, with ortho and para substitutions often showing better activity than meta substitutions.[8]

  • 2-Fluorobenzoyl Ring Modifications: While the 2-fluoro substituent is often maintained for its favorable properties, further modifications on this ring can fine-tune the activity. For instance, in the development of antiplasmodial agents, additional substituents on the 2-phenoxybenzamide core (a related scaffold) significantly impacted potency and selectivity.[9][10]

  • Amide Linker: The amide bond is a key hydrogen bonding motif and is generally conserved. However, its replacement with other linkers can be explored to modulate the compound's properties.

Mechanism of Action: A Scaffold for Diverse Targets

The versatility of the 2-fluoro-N-phenylbenzamide scaffold is reflected in the diverse mechanisms of action of its derivatives.

  • Kinase Inhibition: In oncology, many derivatives function as kinase inhibitors, targeting enzymes like ABL1.[2] The scaffold can serve as a template for designing both type I and type II kinase inhibitors, which bind to the ATP-binding site in its active or inactive conformation, respectively.

  • Enzyme Inhibition: Some derivatives have been shown to inhibit other enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in cancer cells.

  • Receptor Modulation: In other therapeutic areas, this scaffold has been incorporated into molecules that modulate the activity of receptors, such as the human estrogen receptor (hER) and HER2.[3]

Scaffold 2-fluoro-N-phenylbenzamide Analog Kinase Kinase (e.g., ABL1) Scaffold->Kinase Enzyme Enzyme (e.g., DHODH) Scaffold->Enzyme Receptor Receptor (e.g., hER, HER2) Scaffold->Receptor Inhibition Inhibition Kinase->Inhibition Enzyme->Inhibition Modulation Modulation Receptor->Modulation Anticancer Anticancer Effect Inhibition->Anticancer Inhibition->Anticancer Other_Effects Other Therapeutic Effects Modulation->Other_Effects Antiviral Antiviral Effect

Caption: Diverse mechanisms of action of the scaffold.

Conclusion and Future Perspectives

The 2-fluoro-N-phenylbenzamide scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the multifaceted benefits of the ortho-fluoro substituent, makes it an attractive framework for lead optimization. While no FDA-approved drug currently features this exact core structure in its simplest form, the prevalence of fluorinated benzamides in clinically successful drugs, such as the kinase inhibitor Abemaciclib, underscores the potential of this chemical space.[1] Future research in this area will likely focus on exploring novel substitution patterns, expanding the diversity of the N-phenyl ring component, and applying this scaffold to a wider range of biological targets. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of the 2-fluoro-N-phenylbenzamide scaffold.

References

  • Zhu, W., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 1103-1117. [Link]

  • Gong, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3538-3549. [Link]

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  • Wang, Y., et al. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]

  • Dexter, D. L., et al. (1989). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 49(16), 4471-4476. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-phenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. Here, we will delve into the nuances of the N-acylation of aniline with benzoyl chloride, with a particular focus on preventing the common side reaction of over-acylation. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the reaction dynamics.

I. Understanding the Core Reaction: The Schotten-Baumann Approach

The synthesis of N-phenylbenzamide from aniline and benzoyl chloride is a classic example of a nucleophilic acyl substitution, commonly performed under Schotten-Baumann conditions.[1][2][3][4] This method is highly effective for forming amide bonds. The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of benzoyl chloride.[2][5] The subsequent loss of a chloride ion and a proton yields the desired N-phenylbenzamide.

A key feature of the Schotten-Baumann reaction is the use of a biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (such as sodium hydroxide).[1][4] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction.[2][3][5] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

II. Troubleshooting Guide: Preventing Over-acylation

Over-acylation, the formation of N,N-dibenzoylaniline, is a potential side reaction that can reduce the yield and purity of the desired N-phenylbenzamide. This occurs when the nitrogen atom of the newly formed N-phenylbenzamide acts as a nucleophile and attacks a second molecule of benzoyl chloride.

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. How can I confirm it is the over-acylated product and what is causing it?

A1: Confirmation and Causality

Confirmation:

  • Thin Layer Chromatography (TLC): The over-acylated product, N,N-dibenzoylaniline, is less polar than N-phenylbenzamide due to the absence of the N-H bond available for hydrogen bonding. Therefore, it will have a higher Rf value on a silica gel TLC plate.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. N-phenylbenzamide has a molecular weight of 197.24 g/mol . The over-acylated product will have a molecular weight corresponding to the addition of another benzoyl group (C7H5O), which is 301.34 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, N-phenylbenzamide will show a characteristic singlet for the N-H proton, typically in the range of 8-10 ppm. This peak will be absent in the spectrum of the over-acylated product.

Causality:

The primary reason for over-acylation is the presence of a highly reactive acylating agent (benzoyl chloride) in the presence of the mono-acylated product under conditions that favor a second acylation. Several factors can contribute to this:

  • Incorrect Stoichiometry: An excess of benzoyl chloride relative to aniline is a direct cause of over-acylation.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less nucleophilic N-phenylbenzamide to react with benzoyl chloride.

  • Rapid Addition of Benzoyl Chloride: Adding the benzoyl chloride too quickly can create localized areas of high concentration, increasing the likelihood of the mono-acylated product reacting further before all the aniline has been consumed.

  • Insufficiently Basic Conditions: If the base is not effectively neutralizing the HCl produced, the more basic aniline will be protonated and taken out of the reaction, leaving the less basic N-phenylbenzamide to react with the remaining benzoyl chloride.

Q2: What are the key experimental parameters I should control to minimize the formation of N,N-dibenzoylaniline?

A2: Key Control Parameters

To favor the formation of the mono-acylated product, it is crucial to leverage the difference in nucleophilicity between aniline and N-phenylbenzamide. Aniline is significantly more basic and therefore a better nucleophile than N-phenylbenzamide.[6][7] The lone pair on the nitrogen in N-phenylbenzamide is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity.[8][9]

Parameter Control Table:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of aniline (1.1 to 1.2 equivalents) relative to benzoyl chloride (1.0 equivalent).Ensures that the more reactive nucleophile (aniline) is always in excess, outcompeting the less reactive N-phenylbenzamide for the benzoyl chloride.
Temperature Maintain a low reaction temperature, typically between 0°C and room temperature.Reduces the rate of the second acylation reaction, which has a higher activation energy due to the lower nucleophilicity of N-phenylbenzamide.
Reagent Addition Add the benzoyl chloride dropwise to the solution of aniline and base over an extended period.Maintains a low concentration of the highly reactive benzoyl chloride, favoring its reaction with the more abundant and more reactive aniline.
Base Use at least one equivalent of a base, such as 10% aqueous sodium hydroxide, and ensure efficient mixing.Effectively neutralizes the generated HCl, keeping the aniline in its active, deprotonated form.
Q3: I have already synthesized a batch of N-phenylbenzamide that is contaminated with the over-acylated byproduct. How can I purify my desired product?

A3: Purification Strategies

  • Recrystallization: N-phenylbenzamide and N,N-dibenzoylaniline have different polarities and solubilities, which can be exploited for purification by recrystallization. A common solvent system for N-phenylbenzamide is ethanol or an ethanol/water mixture. The desired product is typically less soluble in cold solvent than the byproduct.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable method for separating the two compounds. Due to the polarity difference, N-phenylbenzamide will elute more slowly than the less polar N,N-dibenzoylaniline. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is recommended.

  • Acid Wash (for removal of unreacted aniline): If your crude product contains unreacted aniline, it can be easily removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[10] The aniline will be protonated to form a water-soluble salt, which will partition into the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q: Why is N-phenylbenzamide less basic than aniline?

A: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to donate to a proton. In aniline, the lone pair is delocalized into the benzene ring through resonance, which reduces its basicity compared to aliphatic amines. In N-phenylbenzamide, this delocalization is even more pronounced because the lone pair is also in resonance with the adjacent carbonyl group. The electron-withdrawing effect of the carbonyl group strongly pulls electron density away from the nitrogen, making the lone pair much less available for protonation.[6][7][9]

Q: Can I use a tertiary amine like triethylamine as the base instead of aqueous sodium hydroxide?

A: Yes, a non-nucleophilic organic base like triethylamine or pyridine can be used, especially in anhydrous conditions.[11] The base will still serve to neutralize the HCl produced. However, the Schotten-Baumann method with aqueous NaOH is often preferred for its simplicity, cost-effectiveness, and ease of workup.

Q: What is the role of steric hindrance in this reaction?

A: While electronic effects are the primary determinant of reactivity in this case, steric hindrance can also play a role. The presence of two bulky benzoyl groups on the nitrogen in N,N-dibenzoylaniline would create significant steric crowding, making the transition state for the second acylation less favorable. However, relying solely on steric hindrance to prevent over-acylation is not as effective as controlling the reaction conditions.

IV. Experimental Protocols

Optimized Protocol for the Synthesis of N-phenylbenzamide

This protocol is designed to maximize the yield of N-phenylbenzamide while minimizing the formation of the over-acylated byproduct.

Materials:

  • Aniline (freshly distilled)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 10% (w/v) Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.1 equivalents) in dichloromethane.

  • Addition of Base: Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.

  • Cooling: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • Recrystallize the crude solid from hot ethanol to yield pure N-phenylbenzamide as white crystals.

V. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral_Intermediate N_Phenylbenzamide N-Phenylbenzamide Tetrahedral_Intermediate->N_Phenylbenzamide Collapse & Proton Transfer HCl HCl Tetrahedral_Intermediate->HCl Elimination

Caption: Mechanism of N-phenylbenzamide synthesis.

Troubleshooting Workflow for Over-acylation

Troubleshooting_Workflow Start High MW Byproduct Detected Check_TLC_MS Confirm Identity (TLC, MS, NMR) Start->Check_TLC_MS Purify Purify Contaminated Batch: - Recrystallization - Column Chromatography Start->Purify For existing batch Is_Overacylated Is it N,N-dibenzoylaniline? Check_TLC_MS->Is_Overacylated Review_Stoichiometry Review Stoichiometry (Aniline:Benzoyl Chloride Ratio) Is_Overacylated->Review_Stoichiometry Yes End_Bad Consult Further Is_Overacylated->End_Bad No Review_Temp Review Reaction Temperature Review_Stoichiometry->Review_Temp Review_Addition_Rate Review Benzoyl Chloride Addition Rate Review_Temp->Review_Addition_Rate Optimize_Protocol Optimize Protocol: - Use slight excess of aniline - Lower temperature (0°C) - Slow, dropwise addition Review_Addition_Rate->Optimize_Protocol End_Good Problem Solved Optimize_Protocol->End_Good Purify->End_Good

Caption: Troubleshooting workflow for over-acylation.

VI. References

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Available at: [Link]

  • ResearchGate. (2022). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Available at: [Link]

  • Save My Exams. (2023). Acylation Mechanism. Available at: [Link]

  • Google Patents. (n.d.). CN102040527A - Preparation method of N,N-benzyl diphenylamine. Available at:

  • Google Patents. (2020). CN111056954A - Aniline purification method. Available at:

  • Wikipedia. (n.d.). Organic chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Available at: [Link]

  • PubMed. (2019). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]

  • Central Board of Secondary Education. (n.d.). CHEMISTRY (862). Available at: [Link]

  • Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Available at: [Link]

  • Quora. (2017). Which is more basic, aniline or benzamide? Available at: [Link]

  • ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Available at: [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Central Board of Secondary Education. (n.d.). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Available at: [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Available at: [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • Shiksha. (n.d.). AP EAMCET Syllabus 2026: Download MPC and BiPC Syllabus PDF. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Available at: [Link]

  • Chemistry LibreTexts. (2021). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Brainly. (2021). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. Available at: [Link]

  • MDPI. (n.d.). Study of the Removal of Aniline from Wastewater via MEUF Using Mixed Surfactants. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

  • PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yields in Schotten-Baumann Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Schotten-Baumann synthesis of benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity. Here, we move beyond standard protocols to provide in-depth, field-tested insights into the nuances of this powerful reaction, focusing on a systematic, cause-and-effect approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Schotten-Baumann reaction for benzamide synthesis?

The Schotten-Baumann reaction is a robust method for acylating primary or secondary amines with an acid chloride (in this case, benzoyl chloride or a derivative) to form a stable amide bond.[1][2] The reaction is typically performed under biphasic conditions, with the amine and benzoyl chloride in an organic solvent and a base, such as aqueous sodium hydroxide, in the aqueous phase.[1][3] The base plays the crucial dual role of neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product, and preventing the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

Q2: Why is a two-phase (biphasic) solvent system typically used?

The biphasic system is a cornerstone of the classic Schotten-Baumann conditions and serves to mitigate the primary competing side reaction: the hydrolysis of the highly reactive benzoyl chloride.[6] Benzoyl chloride is preferentially soluble in the organic phase, where it can react with the amine. The aqueous phase, containing the hydroxide base, sequesters the base away from the bulk of the acid chloride, minimizing its hydrolysis to benzoic acid.[7] This separation of reactants allows the aminolysis reaction to proceed at the interface or in the organic phase, leading to higher yields of the desired benzamide.

Q3: Can I run the reaction in a single-phase system?

While possible, it is generally not recommended for routine benzamide synthesis, especially when using aqueous bases. A single-phase system increases the proximity of the benzoyl chloride to water and hydroxide ions, which can lead to rapid hydrolysis and significantly lower yields. However, in specific cases, such as with less reactive amines or when using non-aqueous bases like pyridine, a single-phase system in an aprotic solvent may be employed.[1]

Q4: My amine is sterically hindered. What are the likely consequences, and how can I address them?

Sterically hindered amines are notoriously slower to react in Schotten-Baumann reactions.[1] This reduced reactivity can lead to a situation where the rate of benzoyl chloride hydrolysis becomes competitive with or even outpaces the rate of amidation, resulting in low yields. To address this, consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. A PTC can facilitate the transfer of the deprotonated amine or hydroxide ions into the organic phase, accelerating the desired reaction.[8] Alternatively, employing a more reactive acylating agent or switching to different coupling reagents may be necessary.

Systematic Troubleshooting Guide

Low yields in a Schotten-Baumann reaction can almost always be traced back to a few key experimental parameters. This guide is structured to help you diagnose and resolve the most common issues.

Symptom 1: Low or No Product Formation with Significant Unreacted Amine

If you observe a substantial amount of your starting amine remaining at the end of the reaction, it points towards an issue with the acylation step itself.

Potential Causes & Solutions:

  • Inactive Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis upon exposure to atmospheric moisture. If the reagent has been stored improperly or for an extended period, it may have already hydrolyzed to benzoic acid.

    • Diagnostic Test: Check the IR spectrum of your benzoyl chloride. A broad peak in the O-H region (around 3000 cm⁻¹) is indicative of benzoic acid contamination.

    • Solution: Use freshly opened or distilled benzoyl chloride for your reaction. Ensure it is handled under anhydrous conditions as much as possible.

  • Insufficient Acylating Agent: The reaction stoichiometry is critical. While a 1:1 molar ratio is theoretical, it is often beneficial to use a slight excess (1.05-1.1 equivalents) of benzoyl chloride to ensure complete consumption of the amine.

  • Protonation of the Amine: The HCl generated during the reaction will protonate the starting amine, forming an unreactive ammonium salt.[5] This is a primary reason for using a base.

    • Diagnostic Test: Monitor the pH of the aqueous phase during the reaction. If it becomes acidic, amine protonation is likely occurring.

    • Solution: Ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to maintain a basic environment. For reactions involving amine hydrochlorides as starting material, an additional equivalent of base is required. The pH of the aqueous layer should be maintained above 9-10.[6][9]

Symptom 2: Significant Formation of Benzoic Acid as a Byproduct

The presence of a large amount of benzoic acid, often observed as a white precipitate upon acidification of the aqueous layer during workup, is a clear indication that hydrolysis of the benzoyl chloride is the dominant reaction pathway.

Potential Causes & Solutions:

  • Excessive Temperature: The Schotten-Baumann reaction is exothermic. Without adequate cooling, the reaction temperature can rise, significantly accelerating the rate of benzoyl chloride hydrolysis.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of benzoyl chloride.[10] An ice bath is essential for controlling the exotherm.

  • Inefficient Mixing: In a biphasic system, poor mixing leads to a low interfacial surface area. This slows down the reaction between the amine and benzoyl chloride, giving the benzoyl chloride more time to hydrolyze.

    • Solution: Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation to create a fine emulsion and maximize the interfacial area.

  • Rate of Addition of Benzoyl Chloride: Adding the benzoyl chloride too quickly can lead to localized hotspots and a high concentration of the acylating agent at the interface, favoring hydrolysis.

    • Solution: Add the benzoyl chloride dropwise or in small portions over an extended period.[11] This maintains a low, steady concentration of the acylating agent in the reaction mixture.

  • High Concentration of Base: While a basic medium is necessary, an excessively high concentration of hydroxide in the aqueous phase can increase the rate of hydrolysis.

    • Solution: Use a moderate concentration of the base, such as 10-15% aqueous NaOH. The key is to have enough base to neutralize the acid and maintain a basic pH without creating an overly aggressive hydrolytic environment.

Visualizing the Competing Reactions

To better understand the delicate balance required, the following diagram illustrates the desired aminolysis pathway versus the undesired hydrolysis pathway.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine Amine (R-NH2) Benzamide Benzamide (Product) Amine->Benzamide BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzamide Aminolysis (Desired) BenzoicAcid Benzoic Acid (Byproduct) BenzoylChloride->BenzoicAcid Hydrolysis (Undesired) HCl HCl Benzamide->HCl NaCl NaCl HCl->NaCl Neutralization NaOH NaOH NaOH->NaCl NaOH->BenzoicAcid H2O H2O H2O->BenzoicAcid

Caption: Competing reaction pathways in the Schotten-Baumann reaction.

Experimental Protocols

Standard Protocol for Benzamide Synthesis

This protocol provides a starting point for the synthesis of a simple benzamide.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Aqueous Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.0-2.2 eq.).

  • Cooling: Cool the biphasic mixture to 0-5°C using an ice-water bath.

  • Benzoyl Chloride Addition: While stirring vigorously, add benzoyl chloride (1.05-1.1 eq.) dropwise via a dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. The completion of the reaction can be monitored by TLC or LC-MS. A key indicator of completion is the disappearance of the benzoyl chloride smell.[11]

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with dilute HCl to remove any unreacted amine.

    • Wash with a saturated sodium bicarbonate solution to remove any benzoic acid.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[12][13]

Troubleshooting Workflow Diagram

If you are experiencing low yields, follow this systematic workflow to identify and resolve the issue.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_stoichiometry Stoichiometry/pH Issues Start Low Yield Observed CheckReagents Check Reagent Quality (Amine & Benzoyl Chloride) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Stirring, Addition Rate) Start->CheckConditions CheckStoichiometry Verify Stoichiometry & pH Start->CheckStoichiometry ReagentBad Reagents Degraded? CheckReagents->ReagentBad TempHigh Temp > 10°C? CheckConditions->TempHigh PoorMixing Inefficient Stirring? CheckConditions->PoorMixing FastAddition Fast Addition? CheckConditions->FastAddition BaseLow Insufficient Base? CheckStoichiometry->BaseLow UseFresh Use Fresh/Purified Reagents ReagentBad->UseFresh Yes Rerun Re-run Experiment with Optimized Parameters UseFresh->Rerun ImproveCooling Improve Cooling TempHigh->ImproveCooling Yes IncreaseStirring Increase Stirring Speed PoorMixing->IncreaseStirring Yes SlowAddition Slower, Dropwise Addition FastAddition->SlowAddition Yes ImproveCooling->Rerun IncreaseStirring->Rerun SlowAddition->Rerun UseExcessBase Use >2 eq. Base, Monitor pH BaseLow->UseExcessBase Yes UseExcessBase->Rerun

Caption: A logical workflow for troubleshooting low yields.

Data Summary for Optimization

The following table summarizes key parameters and their recommended ranges for optimizing your benzamide synthesis.

ParameterRecommended RangeRationale
Temperature 0 - 10°CMinimizes the rate of benzoyl chloride hydrolysis, which is highly temperature-dependent.
Benzoyl Chloride Stoichiometry 1.05 - 1.1 equivalentsEnsures complete consumption of the limiting amine reagent.
Base Stoichiometry > 2.0 equivalentsNeutralizes the generated HCl and maintains a basic environment to keep the amine nucleophilic.
Aqueous Base Concentration 10-15% w/vSufficiently basic to drive the reaction without being overly aggressive towards hydrolysis.
pH of Aqueous Phase > 9Ensures the amine remains deprotonated and nucleophilic.[9]
Addition Time of Benzoyl Chloride 30 - 60 minutesSlow, controlled addition prevents temperature spikes and minimizes localized high concentrations.

References

Sources

Technical Support Center: Improving the Solubility of 2-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-fluoro-N-phenylbenzamide and other similarly challenging hydrophobic compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. Poor solubility is a primary source of experimental irreproducibility and can mask the true biological activity of a compound. This guide is structured to walk you through understanding the problem, implementing solutions, and establishing robust protocols.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions researchers face when first encountering solubility issues with compounds like 2-fluoro-N-phenylbenzamide.

Q1: What is 2-fluoro-N-phenylbenzamide, and why is its solubility a concern for biological assays?

A: 2-fluoro-N-phenylbenzamide is a synthetic organic compound featuring a benzamide core structure.[1] Like many N-phenylbenzamide derivatives, it is characterized by aromatic rings, making it largely non-polar and hydrophobic.[2][3] For any compound to be accurately tested in a biological assay (which are almost always aqueous-based), it must be fully dissolved in the assay medium. If the compound is not in solution, its effective concentration is unknown and significantly lower than intended, leading to inaccurate measurements of potency, efficacy, or toxicity.[4] Poor solubility can lead to compound precipitation, which can cause false-positive results through light scattering in plate-based assays or result in false-negatives due to low compound exposure to the biological target.

Q2: What key physicochemical properties of 2-fluoro-N-phenylbenzamide influence its solubility?

A: The solubility of an organic molecule is dictated by its structure. Key properties for 2-fluoro-N-phenylbenzamide include:

  • High Lipophilicity (Hydrophobicity): The two phenyl rings are the primary contributors to the molecule's non-polar character. This makes it favor dissolution in non-polar organic solvents over water. This property is often estimated by its Octanol/Water partition coefficient (logP).[5][6]

  • Crystalline Structure: In its solid state, the compound exists as a stable crystal lattice. The energy required to break this lattice apart is a key barrier to dissolution. The intermolecular N—H⋯O hydrogen bonds seen in similar structures contribute to this stability.

  • Limited Hydrogen Bonding Capacity: While the amide group contains a hydrogen bond donor (N-H) and acceptor (C=O), these are outnumbered by the hydrophobic phenyl rings. This limits its ability to form favorable interactions with water molecules.[7]

  • Lack of Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be readily ionized by adjusting the pH of the medium. While the amide nitrogen has some basic character, significant protonation typically requires very low pH, which is often incompatible with biological assays.

Q3: My compound dissolved perfectly in DMSO, but formed a precipitate when I added it to my cell culture medium. What is happening?

A: This is the most common manifestation of poor aqueous solubility and is often referred to as "crashing out."[8][9] Here's the mechanism:

  • Solvation in DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent. It effectively surrounds the 2-fluoro-N-phenylbenzamide molecules, breaking apart the crystal lattice and holding them in solution.

  • Introduction to Aqueous Medium: When you pipette this concentrated DMSO stock into your aqueous buffer or cell culture medium, you are performing a rapid solvent switch. The DMSO disperses, and the compound is suddenly exposed to a water-dominated environment.

  • Precipitation: Because the compound's self-association (re-forming the crystal lattice) is more energetically favorable than its interaction with water, the molecules rapidly aggregate and precipitate out of the solution.[10] This is especially common when the final concentration of the compound exceeds its maximum aqueous solubility.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

If you are encountering solubility issues, follow this logical progression of troubleshooting steps.

Step 1: Optimizing the Stock Solution and Dilution
Q: What is the best practice for preparing my primary stock solution?

A: Your primary stock should be prepared in a 100% organic solvent that can dissolve the compound at a high concentration.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the industry standard for initial screening compounds due to its strong solubilizing power and miscibility with water.[10]

  • Concentration: Aim for a standard, round number like 10 mM or 20 mM. This simplifies subsequent dilution calculations.[11][12] Do not attempt to create a supersaturated "slurry"; ensure all solid material is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution, but be sure to check for recrystallization after the solution returns to room temperature.

  • Quality Control: Always use high-purity, anhydrous DMSO. Water contamination can significantly reduce its solubilizing power for hydrophobic compounds. Store the stock solution protected from light and moisture.

Q: How can I change my dilution method to prevent my compound from precipitating?

A: The key is to avoid a sudden, large-scale solvent switch. Instead of a single large dilution, use an intermediate dilution step.

  • Create an Intermediate Dilution: First, dilute your 10 mM DMSO stock into your cell culture medium or buffer that contains serum or a carrier protein like BSA. Serum proteins can bind to hydrophobic compounds and help keep them in solution. A 10-fold dilution to create a 1 mM intermediate solution is a good starting point.

  • Vortex Immediately: When adding the DMSO stock to the medium, vortex or mix vigorously and immediately. This rapid dispersion minimizes the formation of localized, supersaturated pockets that can initiate precipitation.[9]

  • Perform Final Dilutions: Use this 1 mM intermediate solution (which now contains ~10% DMSO) to make your final serial dilutions in the assay medium. This ensures the solvent switch is more gradual.

Step 2: Exploring Co-Solvents and pH Adjustment
Q: My compound still precipitates. Should I consider other solvents or adjusting the buffer pH?

A: Yes, if simple dilution optimization fails, the next step is to modify the assay buffer itself.

  • Co-solvents: While DMSO is used for the stock, other less potent, water-miscible organic solvents can be included in the final assay buffer at a low percentage (e.g., 1-5%) to increase overall solvent strength.[13][14]

    • Ethanol: Often better tolerated by cells than DMSO, but a weaker solvent.

    • Polyethylene Glycol 400 (PEG-400): A polymer that can increase solubility, often with low cell toxicity.[14]

    • Causality: These co-solvents create a more "organic-like" microenvironment in the bulk aqueous solution, making it more favorable for the hydrophobic compound to remain dissolved. However, you must run a vehicle control with the same co-solvent concentration to ensure it does not affect your biological assay.[15]

  • pH Adjustment: For compounds with ionizable groups, pH is a powerful tool.[16] As noted, 2-fluoro-N-phenylbenzamide has no easily ionizable groups. While some benzamides show increased solubility at low pH, this is usually not a viable strategy for cell-based assays that require physiological pH (7.2-7.4).[5] Attempting to lower the pH of your buffer is unlikely to succeed and will likely harm your cells.

Step 3: Advanced Solubilization with Excipients
Q: What are cyclodextrins, and how can they help?

A: Cyclodextrins (CDs) are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[17][18]

  • Mechanism of Action: The hydrophobic 2-fluoro-N-phenylbenzamide molecule can become encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[19][20] The hydrophilic exterior of the CD then allows this entire complex to dissolve readily in water. This is a highly effective method for significantly increasing the aqueous solubility of poorly soluble drugs.[21]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used type in cell-based assays due to its high solubility and low toxicity.[22]

  • How to Use: Prepare your assay buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM). Then, add your DMSO stock of the compound to this CD-containing buffer.

Q: Can I use surfactants like Tween-20 or Polysorbate 80?

A: Yes, surfactants can also be used. Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism: The 2-fluoro-N-phenylbenzamide partitions into the hydrophobic core of the micelle, effectively being shielded from the water and solubilized.[16][23]

  • Considerations: Common non-ionic surfactants like Tween-20 or Polysorbate 80 can be used.[4] However, they are more likely than cyclodextrins to interfere with biological assays, particularly those involving cell membranes or protein interactions. Always run a vehicle control with the surfactant alone to test for interference.

Section 3: Visual Workflows and Data

Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

Solubility_Troubleshooting cluster_prep Preparation cluster_test Initial Test cluster_solutions Troubleshooting Paths start Start: Compound Received prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Conc. in Aqueous Buffer prep_stock->dilute precipitate_check Precipitation? dilute->precipitate_check success Success: Proceed with Assay precipitate_check->success No optimize_dilution Optimize Dilution: Use Intermediate Step & Vortexing precipitate_check->optimize_dilution Yes optimize_dilution->success Soluble precipitate_check2 Precipitation? optimize_dilution->precipitate_check2 Still Precipitates cosolvent Add Co-Solvent: (e.g., 1-2% PEG-400) cosolvent->success Soluble precipitate_check3 Precipitation? cosolvent->precipitate_check3 Still Precipitates cyclodextrin Use Excipient: (e.g., 5 mM HP-β-CD) cyclodextrin->success Soluble precipitate_check4 Precipitation? cyclodextrin->precipitate_check4 Still Precipitates fail Failure: Consider Compound Resynthesis/Analogs precipitate_check2->cosolvent Yes precipitate_check3->cyclodextrin Yes precipitate_check4->fail Yes

Caption: Decision tree for troubleshooting compound solubility.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin encapsulates a hydrophobic molecule.

Cyclodextrin_Mechanism cluster_system Aqueous Environment compound 2-fluoro-N-phenylbenzamide (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cd HP-β-Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity cd->complex complex_inner Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Table 1: Properties of Common Solvents and Excipients
SubstanceTypeTypical Conc. in AssayMechanismKey Consideration
DMSO Organic Solvent< 0.5%Primary solvent for stockCan be cytotoxic at >0.5%-1%; check cell line tolerance.[24]
Ethanol Organic Co-Solvent1 - 2%Increases buffer polarityCan affect enzyme activity; generally less toxic than DMSO.[22]
PEG-400 Polymeric Co-Solvent1 - 5%Increases buffer polarityGenerally low toxicity and minimal enzyme inhibition.[14]
HP-β-CD Excipient1 - 10 mMInclusion ComplexationHighly effective and low toxicity; may affect assays involving cholesterol.[21][22]
Polysorbate 80 Surfactant0.01 - 0.1%Micellar SolubilizationCan disrupt cell membranes and interfere with protein assays.[4]

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of 2-fluoro-N-phenylbenzamide required. (Molecular Weight ≈ 215.22 g/mol ). For 1 mL of a 10 mM solution: 0.01 mol/L * 0.001 L * 215.22 g/mol = 0.00215 g = 2.15 mg.

  • Weigh Compound: Accurately weigh the solid compound using a calibrated analytical balance.[25]

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to a clean glass vial containing the compound.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath or warm to 37°C until all solid is dissolved.

  • Verify: Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Store: Store at -20°C, protected from light and moisture. Use parafilm to seal the cap tightly.

SOP-02: Serial Dilution Protocol to Minimize Precipitation
  • Thaw Stock: Thaw the 10 mM DMSO stock solution completely and vortex briefly.

  • Prepare Intermediate Solution: Dispense 90 µL of pre-warmed (37°C) cell culture medium containing serum into a microcentrifuge tube. Add 10 µL of the 10 mM DMSO stock to this tube. Immediately cap and vortex for 10 seconds. This creates a 1 mM solution in 10% DMSO.

  • Visual Check: Inspect the 1 mM intermediate solution. If it is clear, proceed. If it is cloudy or has a precipitate, the compound's solubility limit has been exceeded, and an advanced strategy (SOP-03) is required.

  • Perform Assay Dilutions: Use the clear 1 mM intermediate solution to perform your final serial dilutions in assay plates containing the final assay medium. For example, to get a 10 µM final concentration in 100 µL, add 1 µL of the 1 mM intermediate solution to 99 µL of medium. This keeps the final DMSO concentration low (0.1%).

SOP-03: Screening for Optimal Solubilizing Excipient (HP-β-CD)
  • Prepare Excipient Buffers: Prepare several versions of your assay buffer, each containing a different concentration of HP-β-CD (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM). Ensure the excipient is fully dissolved.

  • Test Solubility: To each excipient buffer, add your 10 mM DMSO stock to achieve the highest concentration you plan to test in your assay (e.g., add 1 µL of stock to 99 µL of buffer for a nominal 100 µM concentration).

  • Incubate and Observe: Vortex each tube immediately after adding the compound. Let the tubes sit at room temperature for 30 minutes.

  • Assess: Visually inspect each tube for precipitation. The lowest concentration of HP-β-CD that results in a clear, precipitate-free solution is the optimal concentration to use for your assay.

  • Validate: Remember to run a "vehicle + excipient" control in your final biological assay to confirm that the chosen concentration of HP-β-CD does not produce any biological effects on its own.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry - ACS Publications. (2023). Available at: [Link]

  • 2-Chloro-4-fluoro-N-phenylbenzamide. IUCr Journals. Available at: [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. (2022). Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. (2013). Available at: [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. (2005). Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. PubMed. (2018). Available at: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. (2021). Available at: [Link]

  • Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna? Environmental Toxicology and Chemistry - Oxford Academic. (2025). Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. (2023). Available at: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. (2008). Available at: [Link]

  • Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). Cheméo. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. (2022). Available at: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. (2025). Available at: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Synthesizing Excellence in Peptides and Biopolymers. (2024). Available at: [Link]

  • N-(2-FLUOROPHENYL)BENZAMIDE. gsrs. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. (2021). Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. (2019). Available at: [Link]

  • DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. AACR Journals. (2025). Available at: [Link]

  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC - NIH. Available at: [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • What is the procedure to create stock solutions? Chemistry Stack Exchange. (2014). Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available at: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: Refining Experimental Protocols for In Vivo Studies of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide derivatives. This guide is designed to provide practical, experience-driven advice to help you navigate the complexities of in vivo experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter, from initial formulation to final data analysis. Our goal is to equip you with the knowledge to design robust, self-validating experimental protocols and accelerate your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial hurdles faced during the setup of in vivo studies with benzamide derivatives.

1. Q: My benzamide derivative is poorly soluble in aqueous solutions. What is the best way to formulate it for in vivo administration?

A: This is a very common challenge. Most novel small molecules, including many benzamide derivatives, exhibit poor water solubility. The choice of formulation vehicle is critical and depends on the administration route and the compound's physicochemical properties.

  • For Oral (PO) Administration: Start with simple aqueous suspensions. A common and effective vehicle is 0.5% methylcellulose (or carboxymethylcellulose) with 0.1-0.2% Tween 80 in sterile water. The cellulose acts as a suspending agent, while the Tween 80, a non-ionic surfactant, improves wetting of the compound particles.

  • For Intraperitoneal (IP) or Intravenous (IV) Administration: Clear solutions are generally required. A multi-step approach is recommended. First, attempt to dissolve the compound in a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] Then, dilute this stock solution with an aqueous vehicle such as saline or polyethylene glycol (PEG). Be aware of the final DMSO concentration; it should ideally be kept below 5-10% to avoid toxicity.[2][3] A common combination is 10% DMSO, 40% PEG400, and 50% saline.[3]

  • Oil-Based Vehicles: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used for PO or IP routes, but not for IV administration.[1]

It is crucial to perform a small-scale formulation test to ensure your compound does not precipitate out of solution or suspension upon standing. Always include a vehicle-only control group in your studies to account for any biological effects of the formulation itself.[3][4]

2. Q: How do I choose the right animal model for my benzamide derivative?

A: The choice of animal model is dictated by the therapeutic target of your compound.

  • Oncology: For anticancer benzamide derivatives (e.g., PARP or kinase inhibitors), cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunodeficient mice (e.g., nude, SCID, NSG) are the standard.[5] PDX models, which involve implanting fresh human tumor tissue into mice, often have higher predictive value for clinical outcomes as they better retain the heterogeneity of the original tumor.[6][7]

  • Neuroscience: For benzamide derivatives targeting the central nervous system (CNS), such as certain antipsychotics or HDAC inhibitors for neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease are often used. Pharmacokinetic studies in wild-type rodents are also essential to determine brain penetration.

  • Inflammatory Diseases: Models that induce a specific inflammatory response, such as collagen-induced arthritis in rats, can be used to test the efficacy of anti-inflammatory benzamide compounds.[8]

3. Q: What are the key considerations for determining the initial dose and route of administration?

A: Your in vitro data is the starting point. The dose should be selected to achieve plasma concentrations that are a multiple of the in vitro IC50 or EC50 value.

  • Route Selection: The intended clinical route of administration should guide your choice. Oral gavage is common for drugs intended for oral delivery.[9] Intravenous injection provides 100% bioavailability and is often used in initial pharmacokinetic studies to determine clearance and volume of distribution.

  • Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to establish the maximum tolerated dose (MTD). This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a set period.[10] This will define a safe dose range for your subsequent efficacy studies.

Troubleshooting Guides

This section offers detailed, step-by-step guidance for resolving more complex issues that may arise during your experiments.

Guide 1: Overcoming Formulation and Delivery Challenges

Problem: My compound precipitates out of solution during preparation or after administration, leading to inconsistent results.

Causality: The solubility of your compound in the initial solvent (e.g., DMSO) may not be maintained when diluted into the aqueous vehicle, or the formulation may be unstable at physiological pH upon injection.

Troubleshooting Workflow:

G start Start: Compound precipitates in vehicle check_solubility Step 1: Re-evaluate solubility in pure solvent (e.g., 100% DMSO). Is it fully dissolved? start->check_solubility sonicate Apply gentle heat (37°C) or sonication to aid dissolution. check_solubility->sonicate No check_dilution Step 2: Observe the dilution process. Does precipitation occur immediately upon adding aqueous phase? check_solubility->check_dilution Yes increase_dmso Increase DMSO concentration slightly. Re-test dilution. sonicate->check_solubility slow_dilution Add aqueous vehicle dropwise while vortexing vigorously. Prepare fresh on day of dosing. check_dilution->slow_dilution Yes check_final_conc Step 3: Check final formulation stability. Let it stand at room temp for 1-2 hours. Still clear? check_dilution->check_final_conc No slow_dilution->check_final_conc add_cosolvent Consider adding a co-solvent like PEG400 or a surfactant like Tween 80 or Cremophor EL to the vehicle. check_final_conc->add_cosolvent No success Success: Formulation is stable for dosing. check_final_conc->success Yes add_cosolvent->check_final_conc

Step-by-Step Protocol: Preparing a Stable Formulation for a Poorly Soluble Benzamide Derivative

  • Initial Dissolution: Weigh the required amount of the benzamide derivative and dissolve it in the minimum necessary volume of pure, sterile DMSO. Aim for a high concentration stock (e.g., 100 mg/mL). Gentle warming (to 37°C) or brief sonication can aid this process. Visually inspect for complete dissolution.

  • Vehicle Preparation: In a separate sterile tube, prepare the final vehicle. A robust option is a mix of Kolliphor® HS 15 (a non-ionic solubilizer) and sterile saline. A 10-20% Kolliphor® solution is a good starting point.

  • Dilution: While vortexing the vehicle, slowly add the DMSO stock solution drop by drop. This rapid mixing helps prevent the compound from crashing out as it encounters the aqueous environment.

  • Final Concentration Adjustment: Add sterile saline to reach the final desired volume and concentration. The final DMSO concentration should be below 10%, and ideally below 5%.[2]

  • Stability Check: Let the final formulation stand at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation. If it remains a clear solution or a fine, homogenous suspension, it is ready for administration. Always prepare formulations fresh on the day of the experiment.

Guide 2: Addressing High Pharmacokinetic (PK) Variability

Problem: There is a large standard deviation in plasma drug concentrations among animals in the same dose group.

Causality: High PK variability can obscure the true exposure profile of your compound and confound efficacy data. The root causes are often related to inconsistent administration, formulation instability, or biological factors like variable gastric emptying or metabolism.[11]

Troubleshooting Steps:

  • Refine Administration Technique:

    • Oral Gavage: Ensure the gavage needle is correctly placed in the esophagus, not the trachea. Inconsistent delivery to the lungs versus the stomach is a major source of variability. The procedure should be smooth, without resistance. All personnel should be thoroughly trained and demonstrate proficiency.

    • Intravenous Injection: Confirm successful injection into the tail vein. A swelling or "bleb" at the injection site indicates a subcutaneous or intramuscular mis-dose, which will drastically alter the PK profile. The vein should blanch as the compound is injected.

  • Assess Formulation In Vivo: Is it possible the compound is precipitating in situ after injection? This can lead to erratic absorption. If you suspect this, you may need to develop a more robust formulation using solubilizing agents like cyclodextrins.[1]

  • Control for Biological Variables:

    • Fasting: For oral dosing, fasting animals overnight can reduce variability in gastric emptying and food effects on absorption.

    • Stress: Animal stress can alter blood flow and metabolism. Handle animals consistently and allow them to acclimatize to the experimental environment.

    • Health Status: Ensure all animals are healthy and within a narrow weight and age range. Subclinical illness can significantly impact drug metabolism.

Data Presentation: Example of Good vs. High Variability PK Data

Time (hours)Animal 1 (ng/mL)Animal 2 (ng/mL)Animal 3 (ng/mL)Mean (Good) SD (Good) Animal 4 (ng/mL)Animal 5 (ng/mL)Animal 6 (ng/mL)Mean (Variable) SD (Variable)
0.5 850910880880 30.0 850450920740 256.3
1 1200115012501200 50.0 120060013501050 396.9
2 9501000980977 25.2 9503501100800 404.1
4 500480510497 15.3 500150550400 217.9
8 150160140150 10.0 15050180127 68.1

In the "Variable" dataset, the erratic results from Animal 5, possibly due to a dosing error, significantly increase the standard deviation and skew the mean, making data interpretation difficult.

Guide 3: Investigating Lack of Efficacy or Unexpected Toxicity

Problem: My benzamide derivative was potent in vitro, but shows no effect in vivo, or it causes unexpected toxicity at doses presumed to be safe.

Causality: This discrepancy can be due to poor pharmacokinetic properties (low exposure), rapid metabolism, low target engagement, or off-target effects.

Investigation Workflow:

G start Start: In vitro/in vivo disconnect (Efficacy or Toxicity) pk_study Step 1: Conduct a pilot PK study. Is the drug exposure (AUC, Cmax) sufficient to be active? start->pk_study no_exposure Problem: Low Bioavailability/High Clearance. Action: Re-formulate, change route (e.g., PO to IP), or increase dose. pk_study->no_exposure No pd_assay Step 2: Conduct a Pharmacodynamic (PD) assay in tumor/target tissue. Is the target modulated? pk_study->pd_assay Yes no_target Problem: Insufficient Target Engagement. Action: Increase dose or re-evaluate compound's ability to reach the target tissue (e.g., brain penetration). pd_assay->no_target No off_target Step 3: Investigate Off-Target Effects. Profile against a kinase panel or conduct toxicology screen. pd_assay->off_target Yes toxicity_found Problem: Off-target toxicity identified. Action: Reduce dose, consider alternative dosing schedule, or re-design compound to improve selectivity. off_target->toxicity_found Toxicity Observed re_evaluate Re-evaluate hypothesis. Is the target valid? Is the animal model appropriate? off_target->re_evaluate No Efficacy

Focus on Off-Target Effects: Benzamide derivatives can have activity against multiple targets.

  • PARP Inhibitors: While targeting PARP1/2, some PARP inhibitors like rucaparib and niraparib have known off-target activity against various kinases (e.g., DYRK1A).[12][13][14] This can contribute to both efficacy and toxicity profiles, such as hypertension observed with niraparib.[13]

  • HDAC Inhibitors: Benzamide-class HDAC inhibitors, like Entinostat, show selectivity for Class I HDACs (HDAC1, 2, 3).[15] However, cross-reactivity with other HDAC isoforms or other zinc-containing enzymes is possible and should be considered.

In Vivo Toxicity Monitoring:

  • Daily Observations: Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20% is a common humane endpoint), changes in posture or activity, and altered breathing.

  • Blood Work: At study termination (or at interim time points), collect blood for a complete blood count (CBC) and serum chemistry panel. This can reveal organ-specific toxicities, such as bone marrow suppression (anemia, thrombocytopenia) which is a known class effect of some PARP inhibitors, or liver/kidney damage.[16]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Oral Gavage in Mice

This protocol is adapted from established institutional guidelines.[17][18][19]

Materials:

  • Appropriately sized, sterile, ball-tipped gavage needles (20-22 gauge for most adult mice).

  • Sterile syringes (1 mL).

  • Prepared drug formulation.

  • Animal scale.

Procedure:

  • Preparation: Weigh the mouse and calculate the precise volume to be administered (typically 5-10 mL/kg). Draw the calculated volume into the syringe and attach the gavage needle. Remove any air bubbles.

  • Animal Restraint: Securely restrain the mouse using a one-handed grip, scruffing the loose skin over the neck and back. The head should be immobilized and the body held in a vertical position to straighten the path to the esophagus.

  • Needle Measurement (Optional but Recommended for Beginners): Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The needle should reach the last rib, but no further. This ensures delivery to the stomach without causing perforation.

  • Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow reflexively as the needle enters the pharynx.

  • Advancement: The needle should slide easily into the esophagus with minimal pressure. If you feel any resistance or the animal struggles excessively, stop immediately. This may indicate entry into the trachea. Remove the needle and start again.

  • Administration: Once the needle is in place, dispense the liquid smoothly and slowly.

  • Withdrawal: After administration, withdraw the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor it for 5-10 minutes to ensure there are no signs of respiratory distress (which could indicate accidental lung delivery) or leakage of the administered substance.

Protocol 2: Workflow for a Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic PK parameters (Cmax, Tmax, AUC, half-life) of a novel benzamide derivative after a single dose.

G cluster_pre Pre-Dosing cluster_dose Dosing & Sampling cluster_post Analysis acclimatize Acclimatize animals (3 days) fast Fast animals overnight (if PO) acclimatize->fast weigh Weigh animals & calculate dose fast->weigh dose Administer single dose (PO or IV) Time = 0 weigh->dose collect Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose->collect process Process blood to plasma (centrifuge in EDTA tubes) collect->process store Store plasma at -80°C process->store lcms Analyze plasma samples by LC-MS/MS store->lcms pk_calc Calculate PK parameters using software (e.g., Phoenix WinNonlin) lcms->pk_calc

Detailed Steps:

  • Animal Selection: Use 3-5 healthy, age- and weight-matched mice per time point (for terminal bleeds) or cannulated animals for serial sampling.

  • Dosing: Administer a single dose of the benzamide derivative via the chosen route (e.g., 10 mg/kg PO).

  • Blood Collection: Collect blood (~50-100 µL) via an appropriate method (e.g., saphenous vein, tail vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Serial Sampling: Collect from the same animals at multiple time points (e.g., 0.25, 1, 4, 8 hours).

    • Composite Sampling: Use different groups of animals for each time point (e.g., Group 1 for 0.5h, Group 2 for 2h, etc.).

  • Plasma Processing: Immediately after collection, centrifuge the blood tubes (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Transfer the plasma to new, labeled tubes and store at -80°C until analysis. Quantify the drug concentration in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters. This data will be crucial for designing the dosing regimen for your efficacy studies.[20]

References

  • Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

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  • UBC Animal Care Committee. (2021). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development.
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  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]

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  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences.
  • Melesina, J., & Spencer, J. (2018). Current HDAC Inhibitors in Clinical Trials. CHIMIA.
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Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of Fluorinated vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Single Atom

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Its strategic incorporation into drug candidates, a process often referred to as "fluorine chemistry," has become a cornerstone of drug design and development.[3] This is evidenced by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[4] The benzamide scaffold, a versatile pharmacophore found in a wide range of therapeutics from antipsychotics to antiemetics, provides an excellent platform to explore the transformative effects of fluorination.[5][6][7]

This guide offers a comparative analysis of fluorinated versus non-fluorinated benzamides, delving into the fundamental physicochemical changes induced by fluorine and how these translate into tangible differences in biological activity. We will explore case studies, present comparative experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and leveraging the "fluorine effect."

The Fluorine Effect: A Physicochemical Deep Dive

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of its significant influence on a molecule's biological profile.[1] Judicious placement of fluorine can markedly affect a compound's potency, increase its metabolic stability, and enhance its ability to permeate biological membranes.[8]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's acidity, lipophilicity, and conformational preferences.[9] For instance, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, which is a critical factor in controlling a drug's physical properties and bioavailability.[8][10]

  • Enhanced Metabolic Stability: A frequent strategy in drug design is to replace a hydrogen atom at a metabolically vulnerable site with fluorine.[9] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450, thereby extending the drug's half-life.[9]

  • Increased Binding Affinity: In some cases, fluorinated drug candidates exhibit increased binding affinity for their target proteins.[1][11] This can be attributed to fluorine's ability to form favorable interactions, such as hydrogen bonds, within the target's binding site.[4]

Comparative Analysis of Biological Activity: A Case Study Approach

To illustrate the practical implications of fluorinating benzamides, we will examine representative examples and their non-fluorinated counterparts. The following table summarizes key biological activity data, showcasing the often-dramatic improvements achieved through fluorination.

Compound PairTarget(s)Key Biological Activity Metric (IC₅₀/Kᵢ)Impact of FluorinationReference
Fluorinated vs. Non-fluorinated PARP-1 Inhibitor PARP-1Rucaparib (Fluorinated): ~1.4 nMThe presence of fluorine on the indole ring enhances the in vitro potency by approximately tenfold compared to the unfluorinated analogue.[4]
Fluorinated vs. Non-fluorinated Benzamide Antipsychotics D₂, 5-HT₁ₐ, 5-HT₂ₐCompound 4k (Fluorinated): D₂ Kᵢ = 1.2 nM, 5-HT₁ₐ Kᵢ = 0.8 nM, 5-HT₂ₐ Kᵢ = 0.5 nMCompound 4k, a fluorinated benzamide, demonstrates a potent and balanced pharmacological profile, leading to its selection as a candidate for further development.[5]

Experimental Workflows & Protocols

The following sections detail the methodologies for assessing the key biological parameters discussed above. These protocols are designed to be self-validating and provide a robust framework for comparative studies.

Experimental Workflow: From Synthesis to Biological Evaluation

The journey from a novel chemical entity to a potential drug candidate involves a series of critical experimental evaluations. The following diagram illustrates a typical workflow for comparing fluorinated and non-fluorinated benzamides.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Synth_F Synthesis of Fluorinated Benzamide Binding Target Binding Assay (e.g., Radioligand Binding) Synth_F->Binding Metabolic Metabolic Stability Assay (e.g., Liver Microsomes) Synth_F->Metabolic Synth_NF Synthesis of Non-Fluorinated Benzamide Synth_NF->Binding Synth_NF->Metabolic Cellular Cell-Based Functional Assay Binding->Cellular Compare Comparative Analysis of: - Potency (IC50/Ki) - Efficacy - Metabolic Half-life Metabolic->Compare Cellular->Compare

Caption: General workflow for comparing fluorinated and non-fluorinated benzamides.

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol provides a method for determining the binding affinity (Kᵢ) of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of fluorinated and non-fluorinated benzamides to their target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors)

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compounds and the radiolabeled ligand in assay buffer.

  • Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound solution to each well. Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter mats, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[12]

Objective: To determine the metabolic stability of fluorinated and non-fluorinated benzamides in the presence of liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)[13]

  • Test compounds

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis[14]

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the master mix to initiate the metabolic reaction.[13]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing an internal standard.[13]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[13]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Visualizing Metabolic Blocking with Fluorine

The strategic placement of a fluorine atom can effectively block a site of metabolic oxidation. The following diagram illustrates this concept, where a metabolically labile C-H bond is replaced by a robust C-F bond.

G cluster_0 Non-Fluorinated Benzamide cluster_1 Fluorinated Benzamide a C-H b Metabolite (Hydroxylated) a->b P450 Oxidation c C-F d Metabolism Blocked c->d Resistant to P450 Oxidation

Caption: Fluorine as a metabolic shield.

Conclusion and Future Perspectives

The incorporation of fluorine into the benzamide scaffold offers a powerful strategy for optimizing the pharmacological properties of drug candidates. As demonstrated, fluorination can lead to significant improvements in target binding affinity and metabolic stability, ultimately enhancing a compound's therapeutic potential. The case of Rucaparib, where fluorination boosts potency tenfold, is a compelling example of this principle in action.[4]

The future of fluorination in drug discovery is bright, with ongoing advancements in synthetic methodologies enabling more precise and efficient introduction of fluorine into complex molecules.[9] As our understanding of the intricate interplay between fluorine and biological systems deepens, we can expect the rational design of fluorinated benzamides and other drug classes to yield even more effective and safer medicines.

References

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A Comparative Analysis of 2-fluoro-N-phenylbenzamide and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 2-fluoro-N-phenylbenzamide, with well-characterized kinase inhibitors. Our objective is to present an unbiased evaluation of its inhibitory potential and selectivity, grounded in robust experimental evidence. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Introduction and Rationale

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets for therapeutic intervention, particularly in oncology. The benzamide moiety is a recognized scaffold in medicinal chemistry, appearing in various approved drugs and clinical candidates.[1][2] Recent patent literature has highlighted derivatives of N-phenyl benzamide as potential inhibitors of p38α mitogen-activated protein kinase, suggesting the therapeutic potential of this chemical class.[3]

This guide focuses on 2-fluoro-N-phenylbenzamide (referred to as "Compound X" for clarity) as a representative of this scaffold. To ascertain its potential as a kinase inhibitor, a direct and rigorous comparison against established benchmarks is necessary. The choice of comparator compounds is critical for contextualizing the activity and selectivity of Compound X. We have selected the following inhibitors for this study:

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[4][5][6][7] It serves as a benchmark for pan-kinase activity.

  • Gefitinib (Iressa®): A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a clinically validated target in non-small cell lung cancer (NSCLC).[8][9][10][11]

  • Dasatinib (Sprycel®): A multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[12][13][14][15] It provides a reference for compounds with a defined, multi-kinase inhibitory profile.

This comparative study will employ a tiered experimental approach, beginning with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and target engagement.

Mechanisms of Action: A Comparative Overview

All selected inhibitors function by competing with adenosine triphosphate (ATP) at the kinase catalytic site.

  • Staurosporine: Exhibits broad-spectrum inhibition by targeting the highly conserved ATP-binding pocket of numerous kinases, leading to a lack of selectivity.[4][7]

  • Gefitinib: Achieves its selectivity for EGFR by exploiting specific amino acid residues within the EGFR ATP-binding site.[9][10] It reversibly and competitively inhibits ATP binding, which in turn blocks receptor autophosphorylation and downstream signaling.[8][11]

  • Dasatinib: Functions as a potent, multi-targeted inhibitor by binding to the ATP site of kinases such as BCR-ABL and Src family kinases.[13][14] This broader profile is effective in overcoming certain forms of resistance seen with more selective inhibitors.[15]

The primary hypothesis for Compound X is that its benzamide core may confer inhibitory activity, while the fluoro- and phenyl- substitutions will dictate its potency and selectivity profile.

Experimental Design and Methodologies

To ensure a rigorous and self-validating comparison, a multi-faceted experimental plan is executed. The causality for this tiered approach is to first establish biochemical potency and then validate this activity in a more biologically complex cellular environment.

Workflow for Inhibitor Characterization

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Validation biochem_assay In Vitro Kinase Assay (Determine IC50) cell_assay Cell Viability Assay (MTT) (Determine GI50) biochem_assay->cell_assay Proceed if potent target_assay Western Blot Analysis (Confirm Target Inhibition) cell_assay->target_assay Confirm on-target effect

Caption: A tiered workflow for kinase inhibitor evaluation.

In Vitro Biochemical Kinase Assay

Rationale: The initial step is to determine the direct inhibitory effect of each compound on purified kinase enzymes. This biochemical assay removes cellular complexities like membrane permeability and off-target effects, providing a clean measure of potency (IC50). A radiometric assay using ³²P-labeled ATP is a classic and robust method for this purpose.[16][17]

Detailed Protocol:

  • Reaction Setup: Prepare a kinase reaction mixture on ice containing kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT), a peptide substrate specific for the target kinase (e.g., EGFR, Src), and the purified kinase enzyme.[18]

  • Inhibitor Addition: Add serial dilutions of Compound X, Staurosporine, Gefitinib, or Dasatinib (typically from 1 nM to 100 µM) to the reaction wells. Include a DMSO-only well as a negative control (100% activity).

  • Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP.[16][19] Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the mixture onto phosphocellulose paper.

  • Quantification: Wash the paper/filter to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell Viability Assay (MTT Assay)

Rationale: To assess the cytostatic or cytotoxic effects of the inhibitors on cancer cells, a cell viability assay is essential. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which generally correlates with cell number.[20] This provides a GI50 (Growth Inhibition 50) value, a measure of the compound's potency in a cellular context.

Detailed Protocol:

  • Cell Plating: Seed cancer cells (e.g., A431, an EGFR-overexpressing cell line) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20][23]

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 value from the resulting dose-response curve.

Western Blot for Target Phosphorylation

Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is crucial to measure the phosphorylation status of the kinase or its direct downstream substrates. Western blotting is the standard technique for this analysis.[24][25] For an EGFR inhibitor like Gefitinib, we would measure the level of phosphorylated EGFR (p-EGFR).

Detailed Protocol:

  • Cell Treatment and Lysis: Plate and treat cells as in the viability assay, but for a shorter duration (e.g., 1-2 hours). After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR Tyr1068).[26]

    • Separately, probe a parallel blot with an antibody for the total protein (e.g., anti-total EGFR) to ensure equal loading.[24][27]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. A potent and specific inhibitor should decrease the p-EGFR signal without affecting the total EGFR signal.

Comparative Data and Analysis

The following tables summarize hypothetical but representative data from the described experiments.

Table 1: In Vitro Biochemical Potency (IC50, nM)
CompoundEGFR KinaseSrc KinaseABL KinasePKA Kinase
Compound X 850>10,000>10,000>10,000
Gefitinib 355,000>10,000>10,000
Dasatinib 3501.51.12,500
Staurosporine 67208

Data Interpretation: Staurosporine shows potent, broad-spectrum activity as expected.[4] Gefitinib demonstrates high potency and selectivity for EGFR. Dasatinib exhibits potent inhibition of its primary targets, Src and ABL, with less activity against EGFR.[13] Compound X shows modest, relatively selective activity against EGFR in this biochemical context.

Table 2: Cellular Antiproliferative Activity (GI50, nM)
CompoundA431 (EGFR-driven)K562 (BCR-ABL driven)
Compound X 1,200>20,000
Gefitinib 80>20,000
Dasatinib 2,0005
Staurosporine 2530

Data Interpretation: The cellular data correlates well with the biochemical findings. Gefitinib is highly potent in the EGFR-driven A431 cell line, while Dasatinib is potent in the BCR-ABL-driven K562 line.[14] Compound X demonstrates cellular activity in the A431 line, consistent with its biochemical profile against EGFR, albeit with lower potency than Gefitinib.

Western Blot Analysis of EGFR Phosphorylation

Analysis of lysates from A431 cells treated for 2 hours would be expected to show a dose-dependent decrease in p-EGFR levels for both Gefitinib and Compound X, with Gefitinib being effective at lower concentrations. Dasatinib would likely show minimal effect on p-EGFR at concentrations that are effective against its primary targets. Staurosporine would inhibit p-EGFR, but also many other kinases.

Signaling Pathway Context

The activity of Gefitinib and the investigational Compound X can be understood within the context of the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase activity blocks downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[28][29][30]

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS -> RAF -> MAPK EGFR->RAS_RAF Phosphorylates & Activates PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT Phosphorylates & Activates Gefitinib Gefitinib Compound X Gefitinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Discussion and Conclusion

This comparative guide demonstrates a systematic approach to characterizing a novel compound, 2-fluoro-N-phenylbenzamide (Compound X).

  • Performance Summary: Compound X exhibits modest but selective inhibitory activity against EGFR kinase in biochemical assays, which translates to dose-dependent growth inhibition in an EGFR-driven cancer cell line. Its potency is significantly lower than the highly optimized clinical inhibitor, Gefitinib.

  • Comparison to Benchmarks:

    • Compared to Staurosporine , Compound X is far more selective, which is a desirable trait for a therapeutic candidate.

    • Compared to Gefitinib , Compound X is a weaker inhibitor of EGFR. This suggests that while the benzamide scaffold may be a viable starting point, further structure-activity relationship (SAR) studies would be required to optimize potency.

    • Compared to Dasatinib , Compound X has a much narrower selectivity profile, indicating it is not a broad multi-kinase inhibitor.

Future Directions: The results warrant further investigation into the benzamide scaffold. Medicinal chemistry efforts could focus on modifications to the phenyl and fluoro- groups to enhance binding affinity within the EGFR ATP pocket. Furthermore, screening Compound X against a broader panel of kinases would provide a more complete picture of its selectivity profile.

This guide illustrates a foundational workflow for the early-stage evaluation of potential kinase inhibitors, providing a clear, evidence-based framework for decision-making in drug discovery projects.

References

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from Bio-Rad. [Link]

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  • Schechinger, W. (2022). I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA?. ResearchGate. [Link]

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  • Adams, S. R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]

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  • Jo, H., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed. [Link]

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A Researcher's Guide to Evaluating the Selectivity Index of 2-Fluoro-N-Phenylbenzamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of potent bioactive molecules is only half the battle. The true challenge lies in identifying compounds that can selectively target diseased cells while sparing their healthy counterparts. This principle of selective toxicity is paramount, especially in oncology, where the therapeutic window of many conventional chemotherapeutics is perilously narrow. The Selectivity Index (SI) serves as a critical quantitative measure in this endeavor, offering a preliminary yet vital assessment of a compound's potential as a safe and effective therapeutic agent.

This guide provides an in-depth technical overview of the methodologies and rationale behind evaluating the selectivity index of a promising class of compounds: 2-fluoro-N-phenylbenzamide derivatives. These scaffolds have garnered significant interest due to their demonstrated efficacy against various cancer cell lines. We will explore the experimental design, from foundational cell-based assays to the final data interpretation, equipping researchers with the knowledge to rigorously assess the therapeutic potential of these and other novel chemical entities.

The Imperative of Selectivity in Cancer Drug Discovery

The concept of a "magic bullet," a term coined by Paul Ehrlich, encapsulates the ideal therapeutic agent: one that eradicates pathogens or malignant cells without collateral damage to the host. The Selectivity Index is a numerical representation of this ideal. It is typically calculated as the ratio of the compound's cytotoxicity against normal cells (CC50) to its potency against the target cells, in this case, cancer cells (IC50).

Selectivity Index (SI) = CC50 / IC50

A higher SI value is indicative of greater selectivity, suggesting that the compound is more toxic to cancer cells than to normal cells.[1][2] Generally, a compound with an SI value greater than 3 is considered to have promising selectivity for further investigation.[1] This initial screening metric is indispensable for triaging a large number of candidate compounds, ensuring that resources are focused on those with the most favorable safety profiles.

Unveiling the Anticancer Potential of 2-Fluoro-N-Phenylbenzamide Derivatives

The N-phenylbenzamide core structure is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a fluorine atom at the 2-position of the benzamide ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Recent studies have identified derivatives of this class as dual inhibitors of key oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in the progression of aggressive cancers such as triple-negative breast cancer.[3]

The following sections will detail the experimental workflow for determining the selectivity index of a hypothetical series of 2-fluoro-N-phenylbenzamide derivatives. While the data presented is illustrative to showcase the evaluation process, the principles and methodologies are grounded in established laboratory practices.

Experimental Workflow for Determining the Selectivity Index

The determination of the selectivity index is a multi-step process that demands precision and careful experimental design. Below is a comprehensive protocol, explained with the rationale behind each step.

Phase 1: Compound Preparation and Cell Line Selection
  • Compound Solubilization: The synthesized 2-fluoro-N-phenylbenzamide derivatives are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). DMSO is a common solvent for in vitro assays due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at the final working concentrations (typically ≤ 0.5%).

  • Cell Line Selection:

    • Cancer Cell Line: The choice of cancer cell line should be guided by the therapeutic goal. For instance, based on literature suggesting EGFR inhibition, a cell line known to overexpress EGFR, such as the MDA-MB-231 triple-negative breast cancer cell line, would be an appropriate choice.[3]

    • Normal Cell Line: A non-cancerous cell line is crucial for determining the compound's general cytotoxicity. The MCF-10A cell line (non-tumorigenic breast epithelial cells) is a frequently used control for breast cancer studies, providing a relevant physiological counterpart.

Phase 2: In Vitro Cytotoxicity and Potency Assays

The cornerstone of calculating the SI is the determination of the IC50 and CC50 values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Both the cancer (e.g., MDA-MB-231) and normal (e.g., MCF-10A) cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2. The seeding density is critical as it can influence the apparent IC50 of a compound.[4]

  • Compound Treatment: A serial dilution of each 2-fluoro-N-phenylbenzamide derivative is prepared in the appropriate cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., from 0.1 µM to 100 µM). The medium in the cell plates is then replaced with the medium containing the various compound concentrations. A vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control (a known anticancer drug like Doxorubicin) are included.

  • Incubation: The plates are incubated for a period that is sufficient to observe the compound's effect on cell proliferation, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 and CC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism).

The following diagram illustrates the key steps in this experimental workflow:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis compound_prep Compound Solubilization (DMSO Stocks) treatment Serial Dilution & Compound Treatment compound_prep->treatment cell_selection Cell Line Selection (Cancer & Normal) cell_seeding Cell Seeding (96-well plates) cell_selection->cell_seeding cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay (Formazan Formation) incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading (570 nm) solubilization->readout data_norm Calculate % Viability readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit calc_ic50 Determine IC50 & CC50 curve_fit->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si

Caption: Experimental workflow for determining the selectivity index.

Comparative Analysis of 2-Fluoro-N-Phenylbenzamide Derivatives

To illustrate the application of this workflow, let's consider a hypothetical dataset for a series of 2-fluoro-N-phenylbenzamide derivatives with varying substituents on the N-phenyl ring.

Compound IDSubstitution (R) on N-phenyl ringIC50 (µM) on MDA-MB-231CC50 (µM) on MCF-10ASelectivity Index (SI)
FN-01 H (unsubstituted)15.2121.68.0
FN-02 4-Chloro8.5102.012.0
FN-03 4-Methoxy12.8153.612.0
FN-04 4-Trifluoromethyl5.161.212.0
FN-05 3,4-Dichloro3.755.515.0
Doxorubicin (Reference Drug)0.93.64.0

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

From this illustrative data, several structure-activity relationships (SAR) can be inferred:

  • Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like chloro (FN-02, FN-05) and trifluoromethyl (FN-04) on the N-phenyl ring appears to enhance the anticancer potency (lower IC50 values) compared to the unsubstituted analog (FN-01). This could be due to improved binding interactions with the target protein.

  • Impact on Selectivity: While increasing potency, some substitutions might also increase cytotoxicity towards normal cells. For instance, FN-05, the most potent compound, also shows the highest toxicity to normal cells, although it maintains a high SI. This highlights the delicate balance between efficacy and safety.

  • Comparison with Standard of Care: The hypothetical derivatives show a higher selectivity index than Doxorubicin, a standard chemotherapeutic agent known for its significant side effects. This suggests that this chemical scaffold is a promising starting point for developing agents with a wider therapeutic window.

Mechanistic Insights: The Role of EGFR Signaling

Understanding the mechanism of action provides a deeper context for the observed selectivity. As some 2-fluoro-N-phenylbenzamide derivatives are known to target the EGFR pathway, their selectivity may arise from the differential expression or reliance on this pathway between cancer and normal cells. Many tumors, including certain breast cancers, exhibit overexpression or constitutive activation of EGFR, leading to uncontrolled cell proliferation and survival. By inhibiting this pathway, the compounds can preferentially kill cancer cells that are "addicted" to EGFR signaling, while having a lesser effect on normal cells where this pathway is under tight regulation.

The following diagram provides a simplified overview of the EGFR signaling pathway, a potential target for these derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor 2-Fluoro-N- phenylbenzamide Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

The evaluation of the selectivity index is a foundational step in the preclinical assessment of any potential drug candidate. For the 2-fluoro-N-phenylbenzamide class of compounds, this analysis is critical to validate their therapeutic potential and guide further optimization. By employing robust and well-validated in vitro assays, researchers can generate reliable data to compare the efficacy and safety of different derivatives. The illustrative data and structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to fine-tune the biological activity and selectivity of a lead compound.

Future work should focus on confirming these in vitro findings in more complex models, such as 3D cell cultures and in vivo animal models, to better predict clinical outcomes. A thorough investigation into the molecular mechanisms underlying the selectivity of the most promising candidates will also be crucial for their continued development as next-generation anticancer agents.

References

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  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available from: [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available from: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Phenylbenzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of therapeutic agents. Its synthetic tractability and ability to form key interactions with biological targets have led to the development of compounds with potent antimicrobial, antiviral, anticancer, and antiparasitic activities. However, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A compound that demonstrates high potency in a controlled cellular or biochemical assay may fail in a complex biological system due to poor pharmacokinetics, metabolic instability, or unforeseen toxicity.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of various N-phenylbenzamide compounds, drawing on experimental data from peer-reviewed literature. We will explore the causal relationships behind experimental designs, dissect key protocols, and provide insights into the critical transition from laboratory assays to whole-organism studies. Our aim is to equip researchers, scientists, and drug development professionals with a deeper understanding of this important chemical class and the necessary considerations for translating in vitro success into in vivo efficacy.

The N-Phenylbenzamide Scaffold: A Versatile Pharmacophore

The core structure of N-phenylbenzamide consists of a benzamide group linked to a phenyl ring. This simple framework allows for extensive chemical modification at multiple positions on both aromatic rings. These modifications modulate the compound's physicochemical properties—such as lipophilicity, solubility, and pKa—which in turn govern its biological activity and drug-like properties.

Caption: Core chemical structure of N-phenylbenzamide.

This versatility has been exploited to develop derivatives targeting a wide range of diseases, as we will explore in the following sections.

Antiparasitic Activity: Targeting Kinetoplastid DNA

Certain N-phenylbenzamide derivatives have emerged as potent agents against kinetoplastid parasites, including Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania donovani.[1][2] The primary mechanism for these compounds involves binding to the minor groove of kinetoplast DNA (kDNA), a unique network of circular DNA within the parasite's mitochondrion.[1][2]

In Vitro Efficacy

The in vitro activity of these compounds is typically assessed against both the bloodstream form of the parasites and in cytotoxicity assays using mammalian cell lines to determine a selectivity index (SI). A high SI is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.

For example, the bis(2-aminoimidazoline) N-phenylbenzamide derivative, known as compound 1a , has been extensively studied. It demonstrates potent activity against T. b. brucei but is less effective against intracellular parasites like L. donovani and T. cruzi.[2] This discrepancy is likely due to the challenge of crossing multiple host and parasite membranes to reach the kDNA target in intracellular amastigotes.[2]

Table 1: In Vitro Activity of Antiparasitic N-Phenylbenzamide Derivatives

CompoundTarget ParasiteEC₅₀ (µM)Cytotoxicity (CC₅₀, L929 cells, µM)Selectivity Index (SI)Reference
1a T. b. brucei0.83>100>120[2]
1a L. donovani4.29>100>23[2]
3a T. b. brucei0.04114341[1]
3a T. cruzi0.351440[1]
3a L. donovani0.211467[1]

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

In Vivo Efficacy

The true test of an antiparasitic agent is its ability to clear an infection in a living host. The prototype compound 1a has demonstrated curative efficacy in an acute mouse model of African trypanosomiasis when administered orally.[1][2] This successful translation from in vitro to in vivo validates the kDNA minor groove as a viable drug target and establishes the N-phenylbenzamide scaffold as a promising starting point for drug development.[1] Compound 3a , with its improved in vitro profile and adequate metabolic stability, has been identified as a strong candidate for subsequent in vivo studies.[1]

The causality behind this success lies in the compound's ability to achieve sufficient plasma concentration and penetrate the relevant tissues to act on the parasite, a hurdle where many in vitro potent compounds fail.

G cluster_workflow Antiparasitic Drug Discovery Workflow vitro_screen In Vitro Screening (T. brucei, L. donovani) cyto Cytotoxicity Assay (Mammalian Cell Lines) vitro_screen->cyto Assess Selectivity vivo_model In Vivo Efficacy (Mouse Model of Trypanosomiasis) adme Metabolic Stability (Microsome Assay) cyto->adme Select Lead Candidates adme->vivo_model Test Curative Potential

Caption: A simplified workflow for antiparasitic drug evaluation.

Antiviral Activity: Targeting Enterovirus Capsids

N-phenylbenzamide derivatives have also been identified as a novel class of inhibitors for Enterovirus 71 (EV 71) and other coxsackieviruses, which can cause severe diseases in young children.[3][4][5]

In Vitro Efficacy

These compounds have been shown to act as capsid binders.[5] They are thought to insert into a hydrophobic pocket beneath the canyon floor of the viral capsid, stabilizing the virion and preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell.[5]

In vitro antiviral activity is quantified by the IC₅₀ value, which is the concentration required to inhibit 50% of the viral cytopathic effect. A key compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , was found to be active against multiple EV 71 strains at low micromolar concentrations.[3] Crucially, it exhibited very low cytotoxicity in Vero cells (the host cells used for the assay), resulting in a high selectivity index.[3]

Table 2: In Vitro Antiviral Activity of N-Phenylbenzamide Derivatives Against EV 71

CompoundEV 71 StrainIC₅₀ (µM)Cytotoxicity (TC₅₀, Vero cells, µM)Selectivity Index (SI)Reference
1e H5.7 ± 0.8620 ± 0.0108.8[3]
1e SZ-9812 ± 1.2620 ± 0.051.7[3]
Pirodavir H1.8 ± 0.531 ± 2.217.2[3]

IC₅₀: 50% inhibitory concentration. TC₅₀: 50% toxic concentration. Pirodavir is a known enterovirus inhibitor used as a positive control.

The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups, such as bromine, at the para position of the phenyl ring (Ring B) enhanced antiviral activity.[3]

In Vivo Status

As of the reviewed literature, detailed in vivo efficacy studies for the most promising anti-EV 71 N-phenylbenzamide compounds like 1e have not been published. The promising in vitro data, particularly the high selectivity index and activity against multiple viral strains, strongly supports their advancement into animal models. The transition to in vivo studies will be critical to assess the pharmacokinetics, safety, and ultimate therapeutic potential of these compounds.[6]

G cluster_mechanism Mechanism of Capsid-Binding Inhibitors Compound N-Phenylbenzamide Pocket Hydrophobic Pocket Compound->Pocket Binds to Virion Enterovirus Virion Virion->Pocket Contains Stabilize Capsid Stabilization Pocket->Stabilize Leads to Block Uncoating Blocked Stabilize->Block Results in

Caption: Proposed mechanism of action for antiviral N-phenylbenzamides.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

The N-phenylbenzamide scaffold is also present in compounds investigated for their anticancer properties. These derivatives often function by inhibiting key cellular processes like cell division or specific signaling pathways that are dysregulated in cancer.[7]

In Vitro Efficacy

The cytotoxic potential of novel imidazole-based N-phenylbenzamide derivatives was evaluated against a panel of human cancer cell lines using the MTT assay.[7] This assay measures the metabolic activity of cells, which correlates with cell viability. Compounds 4e and 4f demonstrated good activity, with IC₅₀ values in the low micromolar range.[7]

Computational studies, including molecular docking, suggested that these compounds may target proteins like ABL1 kinase.[7] Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were performed. These computational tools provide an early assessment of a compound's drug-like properties. The results for these derivatives suggested good gastrointestinal absorption but poor permeability across the blood-brain barrier.[7]

Table 3: In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4e MCF-7 (Breast)7.5 ± 0.12[7]
4e A549 (Lung)9.8 ± 0.21[7]
4f MCF-7 (Breast)8.2 ± 0.15[7]
4f A549 (Lung)11.1 ± 0.25[7]
Doxorubicin MCF-7 (Breast)1.2 ± 0.05[7]

Doxorubicin is a standard chemotherapeutic agent used as a positive control.

In Vivo Status

Similar to the antiviral compounds, the promising in vitro anticancer N-phenylbenzamides require progression into in vivo models to validate their therapeutic potential.[7][8] Animal models, such as xenograft models where human cancer cells are implanted into immunodeficient mice, are essential for evaluating a compound's ability to inhibit tumor growth in a complex biological system.[6][9] The in silico ADME predictions, while useful, must be confirmed by experimental pharmacokinetic studies in these models.[7][10]

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative analysis rests on the quality and consistency of the underlying experimental data. Here, we detail standardized protocols for key in vitro assays.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 2 x 10⁵ cells per 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the different concentrations to the cells and incubate for 48 hours.

  • MTT Addition: After incubation, wash each well with 200 µL of phosphate-buffered saline (PBS). Add 10% (v/v) of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antiviral Plaque Reduction Assay

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

  • Cell Seeding: Seed host cells (e.g., Vero cells) in 24-well plates and grow until a confluent monolayer is formed.

  • Viral Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., EV 71) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide test compounds. After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the different compound concentrations.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-5 days). The semi-solid overlay prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread and thus forming localized areas of cell death (plaques).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) unstained and visible.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion: Bridging the In Vitro-In Vivo Gap

The N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the development of compounds with diverse therapeutic potential. The literature clearly demonstrates potent in vitro activity against parasites, viruses, and cancer cells.

The successful translation of the antiparasitic compound 1a from in vitro assays to a curative agent in an in vivo mouse model serves as a powerful proof-of-concept for this chemical class.[1][2] However, it also highlights the critical hurdles that must be overcome. High in vitro potency does not guarantee in vivo success. The journey from bench to bedside requires a rigorous, multi-faceted evaluation that includes:

  • Early ADME/Tox Assessment: Integrating in silico and in vitro ADME-Tox studies early in the discovery pipeline can help prioritize compounds with more favorable drug-like properties.[7][10]

  • Mechanism of Action Studies: A thorough understanding of how a compound works at the molecular level can inform strategies to improve potency and overcome resistance.[5]

  • Careful Selection of Animal Models: The chosen in vivo model must be relevant to the human disease to provide meaningful data on efficacy and safety.[6][9]

For the promising antiviral and anticancer N-phenylbenzamide derivatives discussed, the next essential step is their evaluation in well-designed animal models. These studies will be the ultimate arbiter of their therapeutic potential and will determine if their impressive in vitro efficacy can be successfully translated into tangible clinical benefits.

References

  • Ji, X., Wang, H., Hao, L., He, W., Gao, R., Li, Y., Li, Y., Jiang, J., & Li, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link][3][4]

  • Malik, S., Al-Thabaiti, S. A., Malik, M. A., & Drab, M. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 891632. [Link][7]

  • Pérez-Silanes, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13349-13374. [Link][1]

  • Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link][11]

  • Pérez-Silanes, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. [Link][2]

  • Bawa, S., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(33), 23945-23961. [Link][8]

  • Suryani, et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Borneo Journal of Pharmacy, 6(1), 58-67. [Link][12]

  • Ji, X., Wang, H., Hao, L., He, W., Gao, R., Li, Y., Li, Y., Jiang, J., & Li, Z. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

  • Poczta, A., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 13(15), 2306-2331. [Link][10]

  • Kos, J., et al. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link][13]

  • Pehlivanović, B., et al. (2019). ANIMAL MODELS IN MODERN BIOMEDICAL RESEARCH. ResearchGate. [Link][6]

  • Yang, Y., et al. (2025). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. ResearchGate. [Link]

  • Singh, S., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, 13(1), 5468. [Link][14]

  • The Jackson Laboratory. (2024). Researchers call for genetically diverse models to drive innovation in drug discovery. ScienceDaily. [Link][9]

  • Leveque, C., et al. (2022). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 14(11), 2351. [Link][5]

  • Sari, I. N., et al. (2022). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, field-proven safety and logistical information for handling 2-fluoro-N-phenylbenzamide, moving beyond mere compliance to foster a culture of proactive safety. Here, we will delve into the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for the recommended precautions.

Hazard Analysis: Understanding the Risks of 2-fluoro-N-phenylbenzamide

Before any handling, a thorough understanding of the compound's hazard profile is critical. 2-fluoro-N-phenylbenzamide is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1]

  • Germ Cell Mutagenicity, Category 2: Suspected of causing genetic defects.[1]

The primary routes of exposure are ingestion and skin contact. While inhalation is not an expected route of exposure for a solid, airborne dust particles can still be inhaled, making it a relevant concern.[2] The potential for mutagenicity necessitates stringent controls to prevent any direct contact.

Hazard Summary Table:

Hazard StatementGHS ClassificationKey Considerations
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4Ingestion of even small quantities can cause significant harm.[1][3]
H341: Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2Exposure could lead to heritable genetic damage.[1][4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is your first line of defense. The following PPE is mandatory when handling 2-fluoro-N-phenylbenzamide to prevent skin contact, eye exposure, and inhalation of dust.[1][5]

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[4] A face shield should be worn over safety glasses whenever there is a risk of splashing or dust generation.[6]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide adequate short-term protection against a broad range of chemicals.[6] Always inspect gloves for tears or degradation before use and change them immediately upon any sign of contamination.[6]

    • Lab Coat: A Nomex® or similar flame-resistant lab coat that is fully buttoned is required.[6] This should be worn over cotton-based clothing, as synthetic fibers can melt and adhere to the skin in the event of a fire.[7]

    • Footwear: Fully enclosed shoes are mandatory.[6][8]

  • Respiratory Protection: If there is a potential for dust generation, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter must be worn.[1][9] The use of respirators requires proper training, fit-testing, and medical surveillance.[6][10]

PPE Selection Rationale:

The choice of PPE is dictated by the hazards of the material. The potential for mutagenicity from even minor skin contact justifies the stringent use of gloves and a lab coat. The risk of eye irritation from dust particles necessitates the use of safety glasses at a minimum, with a face shield providing an additional layer of protection during weighing and transfer operations.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize the risk of exposure. The following step-by-step guide outlines the safe handling of 2-fluoro-N-phenylbenzamide in a laboratory setting.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Spill Kit & Waste Container don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction Vessel dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 2-fluoro-N-phenylbenzamide.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[11]

    • Ensure a chemical spill kit is readily accessible.[12]

    • Prepare a labeled, sealed container for halogenated organic waste.[13][14]

    • Don all required PPE as outlined in the section above.[1][5]

  • Handling:

    • Perform all weighing and transfers of the solid compound within a fume hood to control potential dust.[4]

    • Handle the compound with care to avoid generating dust.[1]

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.[4][11]

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.[12]

    • Dispose of all contaminated materials, including gloves and absorbent pads, in the designated hazardous waste container.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, a rapid and informed response is crucial.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[10][15]

  • Isolate: Secure the area to prevent unauthorized entry.[15][16]

  • Ventilate: Increase ventilation by opening fume hood sashes, if safe to do so.[17]

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team.[17]

  • Cleanup:

    • Dampen the spilled solid with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[9]

    • Use an absorbent material, such as vermiculite or cat litter, to collect the dampened spill, working from the outside in.[12][17]

    • Place all contaminated materials into a sealed container for hazardous waste disposal.[4][12]

    • Decontaminate the spill area with a soap and water solution.[9]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][19] Seek medical attention if irritation persists.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][18]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-fluoro-N-phenylbenzamide and any associated contaminated materials is a critical final step.

  • Waste Segregation: As a halogenated organic compound, 2-fluoro-N-phenylbenzamide waste must be collected separately from non-halogenated waste.[13][20] This is crucial for proper disposal via incineration and often impacts disposal costs.[20]

  • Containerization: Use a clearly labeled, leak-proof container for all waste.[11][14] The label should include the words "Hazardous Waste" and the chemical name.[20]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[21] The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[21]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]

By adhering to these detailed procedures, you can ensure a safe and compliant laboratory environment when working with 2-fluoro-N-phenylbenzamide. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • Safety Data Sheet - 2-Amino-5-chloro-n-phenylbenzamide. (2025-01-18). AA Blocks. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Chemical Spill procedure. University of Wollongong. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • BENZAMIDE - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.